Deruxtecan 2-hydroxypropanamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
2577204-16-9 |
|---|---|
分子式 |
C27H26FN3O6 |
分子量 |
507.5 g/mol |
IUPAC 名称 |
(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |
InChI 键 |
UOCFLIUBXYLYLD-BEMWVBDCSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Deruxtecan 2-hydroxypropanamide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Deruxtecan 2-hydroxypropanamide, a potent topoisomerase I inhibitor and a key component in the development of targeted cancer therapies. This document includes detailed information on its physicochemical properties, a representative synthesis protocol, methods for its characterization, and an exploration of its mechanism of action.
Core Chemical Identity and Properties
This compound is a derivative of exatecan (B1662903), a hexacyclic camptothecin (B557342) analog. The introduction of the 2-hydroxypropanamide side chain modifies the molecule's properties and is a key feature of this particular analog.
Chemical Structure:
-
IUPAC Name: (2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide[1]
-
CAS Number: 2577204-16-9[1]
-
Molecular Formula: C₂₇H₂₆FN₃O₆[1]
A 2D structure of the molecule is provided below:
Caption: Simplified representation of this compound structure.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound and its parent compound, exatecan. It is important to note that many of the properties for this compound are computed, as extensive experimental data is not publicly available.
| Property | This compound | Exatecan | Reference |
| Molecular Weight | 507.5 g/mol (Computed) | 435.455 g/mol | [1] |
| Melting Point | Not available | >137°C (decomposes) | |
| XLogP3 | 0.4 (Computed) | Not available | [1] |
| Solubility | DMSO: 50 mg/mL | Water (Slightly, Heated), DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [2] |
| pKa | Not available | Not available | |
| Appearance | Solid, Off-white to yellow | Pale Yellow to Yellow Solid | [2] |
| Storage | -20°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | -20°C | [2] |
Synthesis and Purification
Representative Synthesis Workflow:
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol (Representative):
-
Activation of Exatecan: To a solution of exatecan in an anhydrous polar aprotic solvent (e.g., dimethylformamide), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base such as diisopropylethylamine (DIPEA). The reaction is stirred at room temperature to activate the carboxylic acid group of exatecan.
-
Coupling Reaction: To the activated exatecan solution, add a solution of (S)-2-aminopropan-1-ol in the same solvent. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Analytical Methods:
| Technique | Purpose | Representative Protocol |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase column. Mobile Phase: A gradient of water and acetonitrile (B52724) with an additive like formic acid or trifluoroacetic acid. Detection: UV detection at a wavelength where the chromophore of the molecule absorbs significantly (e.g., around 254 nm and 370 nm). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification | Coupled to the HPLC system, an electrospray ionization (ESI) source in positive ion mode can be used to obtain the mass-to-charge ratio of the parent ion and any fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra are recorded in a deuterated solvent like DMSO-d₆. The chemical shifts, coupling constants, and integration of the signals are used to confirm the proposed structure. |
Experimental Workflow for Characterization:
Caption: Analytical workflow for the characterization of this compound.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
Signaling Pathway of Topoisomerase I Inhibition:
Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks.
Downstream Apoptotic Pathway:
The collision of the replication fork with these stabilized topoisomerase I-DNA complexes during the S-phase of the cell cycle converts the single-strand breaks into double-strand breaks. This significant DNA damage triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocol: Topoisomerase I Inhibition Assay:
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a dose-dependent increase in the amount of supercoiled DNA.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided protocols and data serve as a starting point for further investigation and application of this potent cytotoxic agent in the design of novel cancer therapeutics.
References
In Vitro Cytotoxicity of Deruxtecan 2-hydroxypropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan, and its stable analog Deruxtecan 2-hydroxypropanamide, is a potent topoisomerase I inhibitor that has garnered significant attention in the field of oncology. As the cytotoxic payload in several advanced antibody-drug conjugates (ADCs), its efficacy in inducing cancer cell death is a critical area of study. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved in its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, Deruxtecan stabilizes this transient intermediate, preventing the re-ligation of the single-strand breaks created by the enzyme. The collision of the replication fork with these stabilized cleavage complexes leads to the formation of irreversible double-strand breaks. This substantial DNA damage triggers cell cycle arrest, predominantly in the G2/M phase, and ultimately initiates the intrinsic apoptotic cascade, leading to programmed cell death.
A significant aspect of Deruxtecan's potency is its ability to induce immunogenic cell death (ICD). This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system. Key DAMPs released during Deruxtecan-induced ICD include the surface exposure of calreticulin, the secretion of ATP, and the release of high-mobility group box 1 (HMGB1) protein. These molecules promote the maturation and activation of dendritic cells, which in turn prime cytotoxic T lymphocytes to recognize and eliminate cancer cells, thereby linking the direct cytotoxic effect of the drug to a broader anti-tumor immune response.
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
The in vitro potency of Deruxtecan (DXd) has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's effectiveness in inhibiting cell growth by 50%, is a key parameter in these assessments. The following tables summarize the reported IC50 values for DXd in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | 12.8 ± 2.6 |
| BT-474 | Breast Ductal Carcinoma | 54.4 ± 14.3 |
| SK-BR-3 | Breast Adenocarcinoma | 1.4 ± 1.0 |
| Calu-3 | Lung Adenocarcinoma | 5.1 ± 1.9 |
| MDA-MB-453 | Breast Ductal Carcinoma | 0.7 ± 0.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 14.5 ± 1.6 |
Table 1: IC50 values of Deruxtecan (DXd) in various cancer cell lines after 120 hours of treatment, as determined by the Sulforhodamine B (SRB) assay.[1]
| Cell Line | Cancer Type | Sensitivity to HER3-DXd (IC50, nM) |
| SNU-601 | Gastric Carcinoma | 11.01 |
| SNU-638 | Gastric Carcinoma | 50.04 |
| SNU-668 | Gastric Carcinoma | >100 |
Table 2: Sensitivity of gastric cancer cell lines to an antibody-drug conjugate with a Deruxtecan payload (HER3-DXd), indicating the payload's activity.[2]
Experimental Protocols
The determination of in vitro cytotoxicity of this compound involves standardized cell-based assays. Below are detailed methodologies for commonly employed protocols.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (or DXd) for a specified duration, typically 72 to 120 hours. A vehicle control (e.g., DMSO) is included.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Cells are plated in 96-well plates at an appropriate density and cultured overnight.
-
Compound Treatment: The cells are then exposed to various concentrations of this compound for the desired time period.
-
Reagent Addition: Following treatment, 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and IC50 values are determined.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its in vitro cytotoxicity.
References
Deruxtecan vs. Deruxtecan 2-hydroxypropanamide stability
An In-depth Technical Guide to the Comparative Stability of Deruxtecan (B607063) and Deruxtecan 2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available information regarding the chemical stability of deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (Enhertu®), and its analog, this compound. This document summarizes key stability data, details relevant experimental protocols, and presents logical workflows to aid in the understanding of these compounds.
Introduction
Deruxtecan (DXd) is a potent topoisomerase I inhibitor and a derivative of exatecan. As the payload of the highly successful ADC trastuzumab deruxtecan, its stability is critical to the efficacy and safety of the therapeutic. The drug-linker, which includes deruxtecan, is designed to be stable in systemic circulation to minimize off-target toxicity, and to be cleaved by lysosomal enzymes upon internalization into tumor cells[1][2][3]. This compound is an analog of deruxtecan, described as being highly stable[4][5][6][7].
Comparative Stability Profile
While direct comparative data is unavailable, the following tables summarize the known stability attributes of deruxtecan and this compound from existing research and product information.
Table 1: Qualitative Stability Summary
| Compound | Description | Key Findings | Citations |
| Deruxtecan (DXd) | Topoisomerase I inhibitor payload of Trastuzumab Deruxtecan. | The linker-payload is stable in plasma. It is designed to be cleaved by enzymes upregulated in tumor cells. | [2] |
| This compound | An analog of Deruxtecan. | Described as a "highly stable" analog of Deruxtecan. | [4][5][6][7] |
Table 2: Quantitative Stability Data
| Compound | Condition | Parameter | Value/Observation | Citations |
| Deruxtecan (as part of T-DXd) | In vitro human plasma incubation | Payload release | 2.1% after 21 days | [1] |
| This compound | Solid-state storage (protect from light) | Shelf-life | 6 months at -80°C | [4][6] |
| Solid-state storage (protect from light) | Shelf-life | 1 month at -20°C | [4][6] |
Degradation Pathways
The specific degradation pathways for deruxtecan and its 2-hydroxypropanamide analog have not been detailed in the available literature. However, as a camptothecin (B557342) analog, deruxtecan is expected to undergo pH-dependent hydrolysis of its lactone E-ring, which is crucial for its biological activity. At physiological or alkaline pH, the equilibrium shifts towards the inactive, open-ring carboxylate form. This hydrolysis is a known characteristic of camptothecins and is a primary route of inactivation[8].
Caption: Reversible pH-dependent hydrolysis of the deruxtecan lactone ring.
Experimental Protocols
Detailed experimental protocols for forced degradation studies of deruxtecan or its analog are not publicly available. The following is a representative protocol for a forced degradation study of a camptothecin analog, based on ICH guidelines and common practices in the pharmaceutical industry.
Protocol: Forced Degradation Study of a Camptothecin Analog
1. Objective: To identify potential degradation products and pathways for a camptothecin analog under various stress conditions and to establish a stability-indicating analytical method.
2. Materials:
-
Camptothecin analog (e.g., Deruxtecan)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Phosphate buffered saline (PBS), pH 7.4
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector
-
LC-Mass Spectrometry (LC-MS) system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
4. Stock Solution Preparation:
-
Prepare a stock solution of the camptothecin analog at 1 mg/mL in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).
5. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes), as camptothecins are highly sensitive to basic conditions.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance and the stock solution in an oven at 80°C.
-
Sample at various time points (e.g., 1, 3, 7 days) and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Sample after exposure and prepare for analysis.
-
6. Analytical Method:
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or a wavelength maximum for the compound.
-
Injection Volume: 10 µL.
-
7. Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times (RRT) of all degradation products.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
-
The goal is to achieve 10-20% degradation to ensure that the method is challenged without generating secondary, irrelevant degradants[9].
Visualizations
Trastuzumab Deruxtecan Mechanism of Action
The following diagram illustrates the workflow from ADC administration to the bystander killing effect.
Caption: Mechanism of action workflow for Trastuzumab Deruxtecan (T-DXd).
Forced Degradation Experimental Workflow
The diagram below outlines the logical flow of a forced degradation study.
Caption: General workflow for a forced degradation study.
Conclusion
This technical guide consolidates the available information on the stability of deruxtecan and this compound. While quantitative, direct comparative studies are lacking, the existing data indicates a high degree of stability for both molecules under specific conditions. Deruxtecan, as part of the T-DXd antibody-drug conjugate, demonstrates notable stability in plasma, which is a critical attribute for its therapeutic success[1]. Its analog, this compound, is explicitly described as "highly stable," with defined storage conditions for maintaining its integrity[4][6]. The provided experimental protocol and workflows offer a framework for researchers to conduct further stability studies to generate direct comparative data and to further elucidate the degradation pathways of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Monographie - Trastuzumab deruxtecan - Stabilis 4.0 [stabilis.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 9. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide on the Solubility and Stability of Deruxtecan 2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
December 06, 2025
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of Deruxtecan 2-hydroxypropanamide, a potent topoisomerase I inhibitor and the payload component of the antibody-drug conjugate, trastuzumab deruxtecan. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on its closely related parent compound, exatecan (B1662903), to provide a more complete understanding of its physicochemical properties.
Core Concepts: Solubility and Stability
The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its formulation, bioavailability, and overall therapeutic efficacy. Understanding these properties is paramount during all stages of drug development.
Solubility dictates the amount of a substance that can be dissolved in a given solvent to form a homogeneous solution. It is a key factor in determining the dissolution rate and, consequently, the absorption of a drug.
Stability refers to the ability of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.
Solubility Profile of this compound and Related Compounds
Quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, some information has been reported.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (98.52 mM) | Requires sonication for dissolution. Hygroscopic nature of DMSO can impact solubility; freshly opened solvent is recommended.[1][2] |
| Water | Partially soluble | As a derivative of the water-soluble camptothecin (B557342) analog, exatecan, it is expected to have some aqueous solubility. The lactone ring of exatecan undergoes pH-dependent hydrolysis.[3][4] |
| Ethanol | Insoluble | Data for the closely related Exatecan Mesylate.[5] |
| Methanol, Acetonitrile (B52724) | Not explicitly reported | General solubility of related compounds in these solvents has been studied.[6] |
Note: The solubility of camptothecin derivatives is known to be pH-dependent. The active lactone form is more stable in acidic conditions and undergoes reversible hydrolysis to the inactive carboxylate form at neutral or alkaline pH. A detailed pH-solubility profile for this compound is a critical area for further investigation.
Stability Profile of this compound and Related Compounds
| Stress Condition | Expected Stability | Remarks |
| Acidic Hydrolysis | Likely to be relatively stable. | The lactone ring of camptothecins is generally more stable at acidic pH. |
| Basic Hydrolysis | Prone to degradation. | Alkaline conditions promote the hydrolysis of the lactone ring to the inactive carboxylate form. |
| Oxidative Degradation | Potential for degradation. | Forced degradation studies on related compounds often utilize hydrogen peroxide to assess oxidative stability.[7] |
| Thermal Degradation | Susceptible to degradation at elevated temperatures. | |
| Photodegradation | Sensitive to light, especially short-wavelength light.[1] | Camptothecin and its derivatives are known to be photolabile, particularly at neutral and alkaline pH.[8][9] Degradation can lead to the formation of various photoproducts.[8] |
Storage Recommendations for Stock Solutions:
Experimental Protocols
Solubility Determination: Shake-Flask Method
The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Shake-Flask Solubility Determination Workflow
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., water, phosphate (B84403) buffer at various pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Indicating Method: Forced Degradation Studies
Forced degradation studies are performed to evaluate the stability of the drug substance under various stress conditions.
Forced Degradation Study Workflow
Methodology:
-
Stress Conditions: Expose solutions of this compound to various stress conditions as outlined in ICH guidelines:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature.
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat at a specified temperature (e.g., 60°C).
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Data Evaluation: Determine the percentage of degradation of the parent compound and quantify the formation of any degradation products. The analytical method should be capable of separating the parent drug from all degradation products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A specific, validated HPLC method is crucial for the accurate quantification of this compound in solubility and stability studies. While a validated method for this compound is not publicly available, a method for the related compound exatecan can be adapted.
Example HPLC Parameters for Exatecan Analysis:
-
Column: Reversed-phase C18 column (e.g., ODS).[10]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3) in an isocratic or gradient elution.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV or fluorescence detection. For exatecan, fluorescence detection has been used.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
Mechanism of Action: Topoisomerase I Inhibition
This compound is a derivative of exatecan, a potent topoisomerase I inhibitor.[11] Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA.
Signaling Pathway of Topoisomerase I Inhibition
The mechanism involves the following key steps:
-
Binding and Cleavage: Topoisomerase I binds to DNA and introduces a transient single-strand break, forming a covalent intermediate known as the cleavage complex.
-
Stabilization of the Cleavage Complex: Deruxtecan intercalates at the DNA cleavage site and stabilizes the topoisomerase I-DNA complex.[12][13]
-
Inhibition of Re-ligation: This stabilization prevents the re-ligation of the DNA strand.[9]
-
DNA Damage: The collision of the advancing replication fork with this stabilized complex leads to the generation of irreversible DNA double-strand breaks.[12]
-
Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[8]
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific quantitative data for this molecule remains limited in the public domain, the information on its parent compound, exatecan, and other camptothecin derivatives provides a strong foundation for understanding its physicochemical properties and for designing appropriate experimental protocols. Further research is warranted to establish a comprehensive solubility and stability profile for this compound to support its continued development and application in advanced cancer therapies.
References
- 1. Insights into Photo Degradation and Stabilization Strategies of Antibody-Drug Conjugates with Camptothecin Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. | Semantic Scholar [semanticscholar.org]
- 8. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 10. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Genesis of a Potent Payload: An In-depth Technical Guide to the Discovery and Synthesis of Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Deruxtecan (B607063), the potent topoisomerase I inhibitor that serves as the cytotoxic payload in the highly successful antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (T-DXd). This document delves into the key experimental protocols, quantitative data, and the intricate signaling pathways associated with its mechanism of action.
Introduction: The Evolution of Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1] Trastuzumab Deruxtecan (T-DXd), also known as Enhertu®, has emerged as a leading ADC, demonstrating remarkable efficacy in HER2-expressing solid tumors.[2][3][4] The success of T-DXd is largely attributed to its innovative design, which includes a humanized anti-HER2 IgG1 antibody, a stable and selectively cleavable tetrapeptide-based linker, and the novel topoisomerase I inhibitor payload, Deruxtecan (DXd).[2][3][4][5]
Deruxtecan: A Potent Topoisomerase I Inhibitor
Deruxtecan is a derivative of exatecan (B1662903) and a highly potent inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[4][6] Its mechanism of action involves stabilizing the topoisomerase I-DNA complex, which leads to DNA double-strand breaks and ultimately, apoptotic cell death.[3][5][7][8] A key feature of Deruxtecan is its high membrane permeability, which allows for a potent "bystander effect," where the payload can diffuse into neighboring tumor cells, regardless of their HER2 expression status, thereby overcoming tumor heterogeneity.[2][5][7][9]
Deruxtecan 2-hydroxypropanamide
This compound is described as a highly stable analog of Deruxtecan.[10][11][12] While detailed public information on its specific discovery and synthesis is limited, it is available as a research chemical.[10][11][12] It is plausible that this analog was developed to investigate the structure-activity relationship of Deruxtecan or to enhance its physicochemical properties, such as stability. Further research into proprietary developmental pipelines may provide more insight into the specific role of this analog.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and properties of Trastuzumab Deruxtecan, driven by its Deruxtecan payload.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~8 | [2][4][13][14][15] |
| Released DXd from T-DXd in human plasma (21 days) | 2.1% | [2] |
| CNS Objective Response Rate (ORR) in BCBM patients | 73% | [16] |
| Extracranial Response Rate in BCBM patients | 45% | [16] |
Table 1: Physicochemical and Pharmacokinetic Properties of T-DXd
| Trial Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| DESTINY-Breast01 | HER2-positive metastatic breast cancer | 60.9% | 16.4 months |
| DESTINY-Gastric01 | HER2-positive advanced gastric cancer | 51% | 5.6 months |
| DESTINY-Lung01 | HER2-mutated NSCLC | 55% | 8.2 months |
Table 2: Summary of Key Clinical Trial Data for Trastuzumab Deruxtecan
Experimental Protocols
Synthesis of Deruxtecan
The synthesis of Deruxtecan is a multi-step process involving the preparation of the exatecan core followed by conjugation to the linker. A detailed, multi-step chemical synthesis has been described.[17]
Synthesis of Exatecan Precursor:
-
Bromination of 2-fluoro-1-methyl-4-nitrobenzene.
-
Nitro reduction and acetylation to yield compound 310.
-
Heck coupling with 3-butenoic acid followed by hydrogenation to produce intermediate 312.
-
Intramolecular cyclization to form tetrahydronapthalenone 313.
-
Nitration and subsequent reduction to provide bis(amino acetate) 314.
-
Selective aniline (B41778) deacetylation to yield intermediate 315.[17]
Formation of the Exatecan Core:
-
A PPTS-mediated Friedlaender-type reaction between intermediate 315 and an advanced intermediate (316) to form the core structure of exatecan (318) as a mixture of diastereomers.
-
Separation of the desired diastereomer.[17]
Synthesis of the Drug-Linker (Deruxtecan):
-
The synthesis of the GGFG linker is achieved through a series of peptide couplings and deprotection steps.[18]
-
The exatecan derivative (MAAA-1181a) is coupled to the linker intermediate.
-
Finally, a maleimide (B117702) group is introduced to create the final drug-linker, Deruxtecan (MAAA-1162a), which is ready for conjugation to the antibody.[17][18]
Characterization of Trastuzumab Deruxtecan
A combination of analytical techniques is employed to characterize the final ADC product.
-
Native Mass Spectrometry (nMS): Used to determine the intact mass of the ADC and to calculate the drug-to-antibody ratio (DAR).[1][13]
-
Size Exclusion Chromatography (SEC): To assess size variants and aggregation.[13]
-
Hydrophobic Interaction Chromatography (HIC): To analyze hydrophobicity variants.[13]
-
Cation Exchange Chromatography (CEX): To separate charge variants.[13]
-
Reversed-Phase Liquid Chromatography (rpLC): For characterization under denaturing conditions.[13]
-
Peptide Mapping: To confirm the amino acid sequence and identify post-translational modifications.[1]
Visualizing the Mechanism and Workflow
Signaling Pathway of Trastuzumab Deruxtecan
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Experimental Workflow for ADC Characterization
Caption: Experimental workflow for the characterization of Trastuzumab Deruxtecan.
Conclusion
The discovery and development of Deruxtecan have been pivotal to the success of Trastuzumab Deruxtecan, a transformative therapy for HER2-positive cancers. Its potent mechanism of action, coupled with a well-designed antibody and linker system, has set a new benchmark for ADCs. The detailed synthetic pathways and rigorous analytical characterization ensure a consistent and high-quality therapeutic product. As research continues, further exploration of Deruxtecan analogs, such as this compound, may unlock even more potent and safer anti-cancer agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Discovery research and translation science of trastuzumab deruxtecan, from non-clinical study to clinical trial [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 13. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
The Pivotal Role of the 2-Hydroxypropanamide Group in a Deruxtecan Analog: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deruxtecan, the cytotoxic payload in the highly successful antibody-drug conjugate (ADC) Enhertu®, has set a new benchmark in targeted cancer therapy. Its potent anti-tumor activity is attributed to its unique chemical structure and mechanism of action as a topoisomerase I inhibitor. Recently, a novel analog, "Deruxtecan 2-hydroxypropanamide," has emerged, suggesting a strategic modification to this potent payload. This technical guide provides an in-depth analysis of the putative role of the 2-hydroxypropanamide moiety, drawing upon the established principles of ADC design and the known characteristics of Deruxtecan. While direct comparative data for this specific analog is not publicly available, this paper will extrapolate its likely impact on physicochemical properties, stability, and biological activity, offering a valuable resource for researchers in the field of oncology and medicinal chemistry.
Introduction to Deruxtecan and the Role of the Payload in ADCs
Antibody-drug conjugates are a class of biopharmaceuticals designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. An ADC consists of three components: a monoclonal antibody that targets a specific tumor antigen, a cytotoxic payload, and a chemical linker that connects the two.
Deruxtecan (DXd) is a highly potent topoisomerase I inhibitor and the cytotoxic payload of several successful ADCs.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[2][3] A key feature of Deruxtecan-based ADCs is the "bystander effect," where the membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring tumor cells, irrespective of their antigen expression.[1] This is particularly advantageous in treating heterogeneous tumors.
The chemical structure of the payload is critical to the overall efficacy and safety of an ADC. Modifications to the payload can influence its:
-
Potency: Intrinsic ability to kill cancer cells.
-
Stability: Both chemical stability and metabolic stability.
-
Solubility and Hydrophilicity: Affecting aggregation and pharmacokinetics.[4]
-
Membrane Permeability: Influencing the bystander effect.
The Emergence of the "this compound" Analog
Recent listings from chemical suppliers have introduced a novel analog named "Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide".[5][6] This nomenclature suggests that the core Deruxtecan structure has been modified to include a 2-hydroxypropanamide group. Based on the naming convention, this modification is part of the cytotoxic payload itself, not the linker. The full drug-linker conjugate name indicates it is intended for use in ADCs, featuring a maleimide (B117702) group for conjugation and a cleavable GGFG tetrapeptide linker.[5][6]
While described as a "highly stable" analog, a detailed characterization and the specific rationale for this modification are not yet available in the public domain. This guide will, therefore, focus on the theoretical implications of introducing a 2-hydroxypropanamide group to the Deruxtecan payload.
The Putative Role of the 2-Hydroxypropanamide Group
The introduction of a 2-hydroxypropanamide (-NH-CO-CH(OH)-CH_3) group to the Deruxtecan molecule can be hypothesized to modulate several key properties:
Physicochemical Properties
The 2-hydroxypropanamide moiety introduces both a hydroxyl group and an amide bond, which can significantly alter the physicochemical properties of the payload.
-
Increased Hydrophilicity: The hydroxyl and amide groups are capable of forming hydrogen bonds, which would be expected to increase the overall hydrophilicity of the payload. Increased hydrophilicity can be beneficial for ADCs, as it can reduce the propensity for aggregation, a common issue with highly hydrophobic payloads, and potentially improve the pharmacokinetic profile.[4]
-
Modulation of Solubility: The increased polarity may enhance the aqueous solubility of the payload, which can be advantageous during the manufacturing and formulation of the ADC.
Table 1: Postulated Impact of 2-Hydroxypropanamide on Physicochemical Properties
| Property | Standard Deruxtecan (DXd) | This compound (Hypothesized) | Rationale for Change |
| LogP | High (hydrophobic) | Lower (more hydrophilic) | Introduction of polar hydroxyl and amide groups. |
| Aqueous Solubility | Low | Higher | Increased capacity for hydrogen bonding with water. |
| Aggregation Propensity | Moderate to High | Lower | Reduced hydrophobicity can mitigate aggregation. |
Note: The data in this table is hypothetical and based on chemical principles, as direct comparative experimental data is not publicly available.
Linker and Payload Stability
The description of "this compound" as a "highly stable" analog suggests that this modification may enhance the stability of the payload itself or its linkage to the antibody.
-
Chemical Stability: The amide bond within the 2-hydroxypropanamide group is generally stable. The overall impact on the stability of the core Deruxtecan structure would depend on its attachment point and any resulting electronic effects.
-
Metabolic Stability: The modification could potentially alter the metabolic profile of the payload, making it more or less susceptible to enzymatic degradation.
Table 2: Postulated Impact on Stability and Cleavage
| Parameter | Standard Deruxtecan Linker | This compound Linker (Hypothesized) | Rationale for Change |
| Plasma Stability | High | High | The GGFG linker is known for its high plasma stability. The payload modification is unlikely to negatively impact this. |
| Lysosomal Cleavage Rate | Efficient | Potentially modulated | The modification is on the payload, not the linker's cleavage site, so a direct impact is less likely. However, steric hindrance could play a minor role. |
| Payload Stability | Stable | Potentially higher | The "highly stable" description suggests this modification may protect a labile part of the Deruxtecan molecule. |
Note: The data in this table is hypothetical and based on chemical principles, as direct comparative experimental data is not publicly available.
Biological Activity
Any modification to the payload has the potential to affect its biological activity.
-
In Vitro Cytotoxicity: The intrinsic potency of the payload could be altered. The modification may affect how the payload interacts with its target, topoisomerase I, or its susceptibility to efflux pumps.
-
Bystander Effect: Changes in hydrophilicity and membrane permeability could modulate the bystander killing effect. A more hydrophilic payload might have reduced membrane permeability, potentially lessening the bystander effect. Conversely, if the modification enhances retention within the tumor microenvironment, the overall bystander activity could be maintained or even improved.
Table 3: Postulated Impact on In Vitro and In Vivo Efficacy
| Metric | Standard Deruxtecan ADC | This compound ADC (Hypothesized) | Rationale for Potential Change |
| IC50 (in vitro) | Potent (nM range) | Potentially altered | Modification could affect target binding or cellular uptake/efflux. |
| Bystander Killing | High | Potentially modulated | Changes in hydrophilicity may alter membrane permeability. |
| Tumor Growth Inhibition (in vivo) | High | To be determined | Dependent on the interplay of potency, stability, and pharmacokinetics. |
Note: The data in this table is hypothetical and based on chemical principles, as direct comparative experimental data is not publicly available.
Experimental Protocols for Evaluation
To validate the hypothesized roles of the 2-hydroxypropanamide group, a series of experiments would be necessary. The following are detailed, generalized protocols for key assays.
Synthesis and Conjugation of the ADC
4.1.1. Synthesis of "this compound" Payload: A detailed, step-by-step synthesis protocol for this specific analog is not publicly available and would likely involve a multi-step organic synthesis route, potentially starting from a common camptothecin (B557342) precursor.
4.1.2. ADC Conjugation via Maleimide Chemistry: This protocol describes the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody through cysteine residues.
-
Antibody Reduction:
-
Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a reduction buffer (e.g., phosphate-buffered saline with EDTA).
-
Add a 10-20 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column or tangential flow filtration, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5).
-
-
Conjugation Reaction:
-
Dissolve the maleimide-containing drug-linker (e.g., Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide) in an organic solvent like DMSO.
-
Add a 1.5 to 2-fold molar excess of the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., HER2-positive NCI-N87 or SK-BR-3 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability versus the logarithm of the drug concentration.
-
In Vivo Xenograft Model
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of an ADC.
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC with standard Deruxtecan, ADC with this compound).
-
Administer the treatments intravenously at a specified dose and schedule (e.g., 5 mg/kg, once a week for three weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between the treatment groups.
-
Signaling Pathways and Experimental Workflows
Deruxtecan Mechanism of Action Signaling Pathway
The following diagram illustrates the key steps in the mechanism of action of a Deruxtecan-based ADC.
Caption: Mechanism of action of a Deruxtecan-based ADC.
Experimental Workflow for ADC Evaluation
The following diagram outlines a typical workflow for the development and evaluation of a novel ADC analog.
Caption: General workflow for the development and evaluation of an ADC.
Conclusion and Future Directions
The emergence of "this compound" points to the ongoing efforts to refine and optimize ADC payloads for improved therapeutic outcomes. The introduction of a 2-hydroxypropanamide group is a rational chemical modification aimed at potentially enhancing the physicochemical properties of the payload, such as its hydrophilicity and stability. While the precise benefits of this modification remain to be elucidated through direct comparative studies, the principles of medicinal chemistry suggest that it could lead to an improved therapeutic index.
Future research should focus on the synthesis and comprehensive characterization of ADCs bearing this novel payload. Head-to-head comparisons with conventional Deruxtecan-based ADCs in terms of stability, in vitro potency, bystander effect, and in vivo efficacy and tolerability will be crucial to fully understand the role of the 2-hydroxypropanamide group. Such studies will not only shed light on this specific analog but also contribute to the broader knowledge base for the rational design of next-generation ADC payloads.
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Preliminary Technical Guide: Deruxtecan 2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan 2-hydroxypropanamide is a highly stable analog of Deruxtecan (DXd), a potent topoisomerase I inhibitor. As a member of the camptothecin (B557342) family of cytotoxic compounds, it is a key component in the development of antibody-drug conjugates (ADCs), most notably as the payload in Trastuzumab Deruxtecan (T-DXd). This technical guide provides a summary of preliminary studies on this compound and its parent compound, Deruxtecan, focusing on its mechanism of action, physicochemical properties, and relevant preclinical data.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C27H26FN3O6 | [1] |
| CAS Number | 2577204-16-9 | [1] |
| Molecular Weight | 507.51 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Solubility | Soluble in DMSO (50 mg/mL, 98.52 mM) | [2] |
| Storage | Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light). | [2] |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, an essential enzyme for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately, apoptosis (programmed cell death).
Caption: Mechanism of Topoisomerase I inhibition by this compound.
Preclinical Pharmacokinetics of Deruxtecan (DXd)
Preclinical studies in cynomolgus monkeys and mice have elucidated the pharmacokinetic profile of the parent compound, Deruxtecan (DXd), following its release from an antibody-drug conjugate.
| Parameter | Finding | Animal Model | Source |
| Systemic Exposure | Low systemic exposure of released DXd. | Cynomolgus Monkey | [3][4] |
| Clearance | DXd is rapidly cleared from circulation. | Cynomolgus Monkey, Mouse | [3][5] |
| Half-life (T1/2) | 1.35 hours | Mouse | [5] |
| Excretion | Major pathway is fecal excretion. | Cynomolgus Monkey, Mouse | [3][5] |
| Metabolism | Primarily excreted as the unmetabolized form. | Cynomolgus Monkey | [3][4] |
| Transporters | DXd is a substrate of P-gp and breast cancer resistance protein (BCRP). | In vitro | [3][4] |
Experimental Protocols
Preparation of a Suspended Solution for In Vivo Studies
This protocol describes the preparation of a suspended solution of this compound suitable for oral and intraperitoneal injection in preclinical models.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (1.25 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
Caption: Workflow for preparing a suspended solution of this compound.
General In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of this compound against cancer cell lines using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
References
A Technical Guide to Deruxtecan 2-hydroxypropanamide for ADC Payload Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Deruxtecan (B607063) 2-hydroxypropanamide, a potent topoisomerase I inhibitor, and its application as a payload in the development of Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, synthesis, conjugation to monoclonal antibodies, and the experimental protocols for its evaluation, offering a valuable resource for researchers in the field of targeted cancer therapy.
Introduction to Deruxtecan and its Role in ADCs
Deruxtecan (DXd) is a highly potent derivative of exatecan (B1662903), a topoisomerase I inhibitor.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[2] A key feature of Deruxtecan-based ADCs is the high drug-to-antibody ratio (DAR), often around 8, which enhances the delivery of the cytotoxic payload to tumor cells.[3][4]
The 2-hydroxypropanamide moiety is a modification of the Deruxtecan payload. While the precise role of this specific modification is not extensively detailed in publicly available literature, it is understood to be a stable analog of Deruxtecan.[5] This guide will focus on the core Deruxtecan payload and its associated linker chemistry, which are well-documented.
Deruxtecan is connected to the monoclonal antibody via a cleavable linker, typically a maleimide-glycyl-glycyl-phenylalanyl-glycyl (GGFG) peptide.[1] This linker is designed to be stable in the systemic circulation and is cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[6] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window of the ADC.
A significant advantage of Deruxtecan as an ADC payload is its ability to induce a "bystander effect." Due to its high membrane permeability, once released within a target cancer cell, Deruxtecan can diffuse into neighboring antigen-negative cancer cells, thereby killing them as well.[7][8][9] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[10]
Quantitative Data
The following tables summarize key quantitative data for Deruxtecan-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab Deruxtecan (T-DXd) in various cancer cell lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) | Reference |
| KPL-4 | Breast Cancer | Positive | 26.8 | [1] |
| NCI-N87 | Gastric Cancer | Positive | 25.4 | [1] |
| SK-BR-3 | Breast Cancer | Positive | 6.7 | [1] |
| MDA-MB-468 | Breast Cancer | Negative | >10,000 | [1] |
| JIMT-1 | Breast Cancer | Positive | - | [11] |
| Capan-1 | Pancreatic Cancer | Low | - | [11][12] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Preclinical Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) in Mice
| Parameter | Value | Species/Model | Reference |
| T-DXd Clearance | Low | HER2-positive tumor-bearing mice | [13] |
| Systemic DXd Exposure | Low | HER2-positive tumor-bearing mice | [13] |
| Tumor DXd Concentration | Positively correlated with HER2 expression | NCI-N87, Capan-1, JIMT-1, MDA-MB-468 xenografts | [11][12] |
| Intact ADC in blood | Predominantly present | Cynomolgus monkeys | [3] |
| Excretion of DXd | Primarily fecal | Cynomolgus monkeys | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of Deruxtecan-based ADCs.
Synthesis of Deruxtecan-Maleimide-GGFG Linker Payload
The synthesis of the Deruxtecan payload and its conjugation to the linker is a multi-step process. A general protocol for the synthesis of an exatecan derivative and its subsequent linkage to a maleimide-GGFG peptide is as follows:
Step 1: Synthesis of Exatecan Derivative (DXd) The synthesis of exatecan, the core of the Deruxtecan payload, has been described in the literature.[14][15] A common route involves a Friedel-Crafts acylation followed by a series of cyclizations and functional group manipulations to construct the complex pentacyclic structure.[6]
Step 2: Synthesis of Maleimide-GGFG Linker The tetrapeptide linker (GGFG) can be synthesized using standard solid-phase peptide synthesis (SPPS). A maleimide (B117702) group is then introduced at the N-terminus to enable conjugation to the antibody.
Step 3: Conjugation of DXd to the Linker The exatecan derivative is coupled to the C-terminus of the maleimide-GGFG linker through an amide bond formation, typically using peptide coupling reagents such as EDCI and HOBt.[6] The final product is purified by chromatography.
Antibody-Payload Conjugation
The following protocol outlines the conjugation of the Deruxtecan-maleimide-GGFG payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Deruxtecan-maleimide-GGFG payload dissolved in an organic solvent like DMSO.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced by adding a molar excess of TCEP. The reaction is typically incubated at 37°C for 1-2 hours.[]
-
Payload Conjugation: The maleimide-activated Deruxtecan linker-payload is added to the reduced antibody solution. The reaction is incubated for 1 hour at room temperature.[]
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated payload and other reactants using size-exclusion chromatography.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the ADC on cancer cell lines.[17][18][19][20]
Materials:
-
Cancer cell lines (e.g., HER2-positive and HER2-negative breast cancer cell lines).
-
Complete cell culture medium.
-
Deruxtecan-based ADC and control antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then determined by plotting the cell viability against the logarithm of the ADC concentration.
In Vivo Efficacy in Xenograft Models
Animal xenograft models are used to evaluate the anti-tumor efficacy of the ADC in vivo.[21][22][23][24][25]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line for tumor implantation.
-
Deruxtecan-based ADC and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control to the respective groups, typically via intravenous injection.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. The anti-tumor efficacy of the ADC is assessed by comparing the tumor growth in the treatment group to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Deruxtecan-Induced Cell Death
Deruxtecan's primary mechanism of action is the inhibition of topoisomerase I, which leads to DNA double-strand breaks. This DNA damage triggers the DNA Damage Response (DDR) pathway. Studies have shown that combining Deruxtecan-based ADCs with inhibitors of the ATR/CHK1 and PARP signaling pathways can enhance their anti-tumor activity, suggesting the involvement of these pathways in the cellular response to Deruxtecan.[2][26][27][28][29]
Caption: Signaling pathway of Deruxtecan-induced apoptosis.
Experimental Workflow for ADC Payload Development
The development of a Deruxtecan-based ADC involves a series of well-defined steps, from initial payload and linker design to preclinical evaluation.
Caption: General experimental workflow for Deruxtecan-based ADC development.
Bystander Effect of Deruxtecan-based ADCs
The bystander effect is a crucial aspect of the efficacy of Deruxtecan-based ADCs, particularly in heterogeneous tumors.
Caption: Mechanism of the bystander effect of Deruxtecan-based ADCs.
References
- 1. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 2. Combined inhibition of PARP and ATR synergistically potentiates the antitumor activity of HER2-targeting antibody-drug conjugate in HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. benchchem.com [benchchem.com]
- 15. Portico [access.portico.org]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 25. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 26. researchgate.net [researchgate.net]
- 27. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for Deruxtecan and its 2-hydroxypropanamide Analog
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC), Trastuzumab deruxtecan. Its complex molecular architecture, comprising a derivative of the camptothecin (B557342) analog exatecan (B1662903) linked to a maleimide-containing linker, allows for conjugation to monoclonal antibodies. This document provides a detailed overview of the synthesis of Deruxtecan and proposes a synthetic route for its 2-hydroxypropanamide analog. The protocols are compiled from published scientific literature and are intended for research purposes.
Synthesis of Deruxtecan
The synthesis of Deruxtecan is a complex, multi-step process that involves the separate synthesis of two key intermediates: the exatecan payload and a sophisticated linker. These intermediates are then coupled, followed by final modifications to yield the complete Deruxtecan molecule.[1]
I. Synthesis of the Exatecan Precursor
The synthesis of the exatecan core begins with commercially available starting materials and involves several key transformations to construct the intricate pentacyclic structure.
II. Synthesis of the Advanced Linker Intermediate
A crucial component of Deruxtecan is the linker, which facilitates its attachment to the antibody and is designed to be cleaved intracellularly. The synthesis of the advanced linker intermediate is also a multi-step process.
III. Coupling of Exatecan and Linker, and Final Assembly of Deruxtecan
The final stages of the Deruxtecan synthesis involve the coupling of the exatecan precursor with the advanced linker intermediate, followed by deprotection and addition of the maleimide (B117702) group for antibody conjugation.
Quantitative Data Summary
| Step No. | Intermediate/Product | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purity (%) |
| I.1 | Exatecan Precursor | 2-fluoro-1-methyl-4-nitrobenzene | NBS, H2SO4; Pd/C, H2; Ac2O | 37% (overall for 3 steps) | >98% |
| II.1 | Advanced Linker Intermediate | Glycine (B1666218) derivative | Pb(OAc)4, Acetic Acid | Not specified | >95% |
| III.1 | Coupled Intermediate | Exatecan Precursor, Advanced Linker Intermediate | EDCI, HOBt | Not specified | >95% |
| III.2 | Deruxtecan | Coupled Intermediate | DBU; 6-maleimidocaproic acid | Not specified | >98% |
Note: Yields and purity are representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Exatecan Precursor
-
Bromination: To a solution of 2-fluoro-1-methyl-4-nitrobenzene in heptane, add N-bromosuccinimide (NBS) and sulfuric acid. Heat the reaction mixture and monitor by TLC until completion. Perform an aqueous workup and crystallize the product.
-
Nitro Reduction and Acetylation: The brominated intermediate is subjected to nitro reduction using a palladium on carbon catalyst under a hydrogen atmosphere. The resulting aniline (B41778) is then acetylated using acetic anhydride (B1165640) to yield the acetylated aniline derivative.[1]
-
Heck Coupling and Hydrogenation: The acetylated aniline is coupled with 3-butenoic acid under Heck conditions using a palladium catalyst. The resulting mixture of alkene isomers is then hydrogenated to yield the saturated carboxylic acid intermediate.[1]
-
Intramolecular Cyclization: The carboxylic acid is activated with trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA) to initiate an intramolecular cyclization, forming a tetrahydronaphthalenone intermediate.[1]
-
Further Functionalization: The tetrahydronaphthalenone is then subjected to nitration, followed by reduction and selective deacetylation to provide the key exatecan precursor.[1]
Protocol 2: Synthesis of Advanced Linker Intermediate
-
Oxidative Decarboxylation: A glycine derivative is treated with lead tetraacetate (Pb(OAc)4) and acetic acid in refluxing THF to undergo oxidative decarboxylation, forming an aminal intermediate.[1]
-
Homologation: The aminal is then subjected to a one-pot acetyl cleavage and two-carbon homologation with benzyl (B1604629) glycolate (B3277807) under Lewis acid conditions to yield a benzyl ester.[1]
-
Peptide Coupling and Deprotection: The Fmoc protecting group is removed, followed by coupling with a dipeptide. Subsequent cleavage of the benzyl ester via hydrogenation provides the advanced linker intermediate.[1]
Protocol 3: Final Assembly of Deruxtecan
-
Peptide Coupling: The exatecan precursor and the advanced linker intermediate are coupled using standard peptide coupling reagents such as EDCI and HOBt.[1]
-
Fmoc Deprotection: The Fmoc protecting group on the coupled product is removed using a base such as DBU in THF.[1]
-
Maleimide Installation: The resulting free amine is reacted with 6-maleimidocaproic acid to install the maleimide functionality, yielding the final Deruxtecan product.[1]
Proposed Synthesis of Deruxtecan 2-hydroxypropanamide
Proposed Protocol:
-
Thiol-Maleimide Michael Addition: Dissolve Deruxtecan in a suitable organic solvent (e.g., DMF or DMSO).
-
Add a solution of N-(2-mercaptopropionyl)glycinamide (or a similar thiol-containing 2-hydroxypropanamide precursor) to the Deruxtecan solution.
-
The reaction is typically carried out at room temperature and can be monitored by LC-MS for the disappearance of the starting material and the formation of the desired product.
-
Upon completion, the product can be purified using standard chromatographic techniques such as preparative HPLC.
Disclaimer: This proposed protocol is theoretical and would require optimization of reaction conditions, including solvent, temperature, and stoichiometry.
Visualizations
Caption: Synthetic workflow for Deruxtecan and its proposed 2-hydroxypropanamide analog.
Caption: Mechanism of action of a Deruxtecan-based Antibody-Drug Conjugate.
References
Application Notes and Protocols for the Conjugation of Deruxtecan to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing its efficacy against cancer cells while minimizing systemic toxicity.[1]
Deruxtecan (DXd) is a highly potent topoisomerase I inhibitor payload that has demonstrated remarkable clinical efficacy in a variety of cancers.[1] ADCs utilizing Deruxtecan, such as Trastuzumab Deruxtecan (T-DXd, Enhertu®), are engineered with a stable, tumor-selective cleavable linker and a high drug-to-antibody ratio (DAR), typically around 8.[2][3] This design ensures efficient and targeted release of the cytotoxic payload within the tumor microenvironment.[1]
These application notes provide detailed protocols for the conjugation of a maleimide-activated Deruxtecan derivative to a monoclonal antibody via cysteine thiol chemistry, purification of the resulting ADC, and subsequent characterization.
Mechanism of Action of Deruxtecan-based ADCs
The therapeutic effect of a Deruxtecan-based ADC is a multi-step process that begins with specific binding to a tumor-associated antigen on the cancer cell surface.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the tumor cell surface.[4]
-
Endocytosis: The ADC-antigen complex is then internalized by the cell through receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking and Cleavage: Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and lysosomal enzymes, such as cathepsins, cleave the tetrapeptide linker (e.g., GGFG).[1][2]
-
Payload Release and Action: This cleavage releases the potent DXd payload into the cytoplasm. DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately triggering apoptosis (cell death).[1][4]
-
Bystander Effect: A key feature of DXd is its high membrane permeability. This allows the released payload to diffuse out of the target cell and kill neighboring tumor cells, even if they do not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors.[1][5]
Experimental Protocols
This section details the protocols for antibody reduction, conjugation with a maleimide-activated Deruxtecan-linker, and purification of the final ADC. The process involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide (B117702) group of the drug-linker.
Materials and Reagents
-
Monoclonal Antibody (IgG, e.g., Trastuzumab)
-
Maleimide-activated Deruxtecan-linker (e.g., Mc-GGFG-DXd)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Labeling Buffer (e.g., PBS with EDTA)
-
Storage Buffer (e.g., PBS)
-
Desalting Columns or Size Exclusion Chromatography (SEC) system
-
Centrifugal Filter Devices (e.g., 50 kDa MWCO)
Protocol 1: Antibody Reduction
This step reduces the interchain disulfide bonds of the IgG to create reactive sulfhydryl (thiol) groups. For a standard IgG1, complete reduction of the four interchain disulfide bonds yields eight free thiols, enabling a target DAR of 8.[6][7]
-
Antibody Preparation:
-
Prepare a solution of the antibody in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS pH 7.4 using a centrifugal filter device.[8]
-
-
TCEP Preparation:
-
Prepare a fresh solution of TCEP in water or PBS. The final concentration will depend on the desired level of reduction.
-
-
Reduction Reaction:
-
Add the TCEP solution to the antibody solution. A typical molar excess of TCEP to antibody is used to achieve complete reduction of interchain disulfides.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[6] This controlled reduction primarily targets the interchain disulfide bonds, leaving the intrachain bonds intact.
-
Protocol 2: Conjugation of Deruxtecan-Linker
-
Drug-Linker Preparation:
-
Dissolve the maleimide-activated Deruxtecan-linker in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the Deruxtecan-linker stock solution to the reduced antibody solution. A slight molar excess of the drug-linker relative to the available thiol groups is typically used.
-
The reaction mixture should contain a low percentage of the organic solvent (e.g., <10% DMSO) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The maleimide group reacts with the free thiol groups to form a stable thioether bond.[9]
-
Protocol 3: ADC Purification
Purification is essential to remove unreacted drug-linker, reducing agent, and any protein aggregates.
-
Purification Method:
-
Use a pre-equilibrated desalting column or an SEC column to purify the ADC.[8]
-
The column should be equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading and Elution:
-
Load the conjugation reaction mixture onto the column.
-
Elute the ADC with the storage buffer. The larger ADC will elute first, while the smaller, unreacted drug-linker molecules are retained and elute later.
-
-
Fraction Collection and Pooling:
-
Collect the fractions containing the purified ADC, typically monitored by UV absorbance at 280 nm.
-
Pool the relevant fractions and determine the protein concentration using UV-Vis spectrophotometry.
-
ADC Characterization and Data
Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC. Key quality attributes include the drug-to-antibody ratio (DAR), purity, and stability.
Analytical Methods
A summary of common analytical techniques for ADC characterization is provided in the table below.
| Parameter | Method | Principle | Typical Result for T-DXd |
| Average DAR & Distribution | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity added by the drug-linker. Provides distribution of DAR species (DAR0, DAR2, etc.).[10] | Average DAR of ~7.9.[11] |
| Average DAR & Mass Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the precise mass of the intact ADC and its subunits, allowing for accurate DAR calculation and identification of modifications.[7][11] | Average DAR of 7.94.[11] |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on size to quantify the percentage of monomer, aggregates, and fragments.[12] | >90% Monomer.[12] |
| Charge Heterogeneity | Capillary Isoelectric Focusing (cIEF) | Separates ADC isoforms based on their isoelectric point (pI) to assess charge variants.[13] | Shows multiple charge variant peaks.[13] |
| Concentration & Average DAR | UV-Vis Spectrophotometry | A simpler method to estimate the average DAR by measuring absorbance at 280 nm (for protein) and a wavelength specific to the drug.[10][] | Confirms protein concentration. |
| Endotoxin (B1171834) Level | Limulus Amebocyte Lysate (LAL) | Quantifies endotoxin levels to ensure safety for in vivo studies.[12] | < 0.01 EU/µg.[12] |
Representative Data for Trastuzumab Deruxtecan (T-DXd)
The following table summarizes typical quantitative data for commercially available research-grade Trastuzumab Deruxtecan.
| Attribute | Specification | Reference |
| Antibody | Trastuzumab (humanized anti-HER2 IgG1) | [2] |
| Payload | Deruxtecan (DXd), Topoisomerase I Inhibitor | [2] |
| Linker | Cleavable tetrapeptide (GGFG) | [2] |
| Conjugation Site | Cysteine | [11] |
| Average Drug-to-Antibody Ratio (DAR) | ~8 | [3][5] |
| Purity (by SEC-HPLC) | >90% | [12] |
| Endotoxin Level | < 0.01 EU/µg | [12] |
| Formulation | 0.01M PBS buffer, pH 7.4 | [12] |
Logical Relationships in ADC Design
The efficacy of a Deruxtecan-based ADC is dependent on the successful integration of its three core components: the antibody, the linker, and the cytotoxic payload. The logical relationship between these components is designed to achieve selective tumor cell destruction.
References
- 1. mdpi.com [mdpi.com]
- 2. adcreview.com [adcreview.com]
- 3. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 6. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cellsciences.com [cellsciences.com]
- 13. sciex.com [sciex.com]
Application Notes and Protocols for the Analytical Characterization of Deruxtecan 2-hydroxypropanamide ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Deruxtecan 2-hydroxypropanamide Antibody-Drug Conjugates (ADCs), with a primary focus on Trastuzumab Deruxtecan (T-DXd). The methods described herein are essential for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.
Introduction
Deruxtecan-based ADCs, such as Trastuzumab Deruxtecan, are a class of targeted cancer therapies composed of a monoclonal antibody (mAb) covalently linked to a potent topoisomerase I inhibitor payload, Deruxtecan.[1] The linker, a cleavable maleimide-based entity containing a GGFG peptide, is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells.[2][3] The 2-hydroxypropanamide component is part of the payload, DXd.
Thorough analytical characterization is critical throughout the development and manufacturing of these ADCs to assess key quality attributes.[4] These attributes include the drug-to-antibody ratio (DAR), drug load distribution, the presence of size and charge variants, and post-translational modifications (PTMs).[2][4] This document outlines the primary analytical methods employed for the comprehensive characterization of Deruxtecan ADCs.
Key Analytical Methods and Protocols
A multi-faceted analytical approach is necessary for the comprehensive characterization of Deruxtecan ADCs.[5] The primary techniques employed are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), often coupled with a separation technique like Size Exclusion Chromatography (SEC) or Cation Exchange Chromatography (CEX).[2][5]
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution Analysis
The DAR and its distribution are critical parameters that influence the efficacy and safety of an ADC.[4] HIC is the gold standard for determining the average DAR and the distribution of different drug-loaded species.[2][6]
This protocol provides a generic method for the analysis of Deruxtecan ADCs.[7][8]
Objective: To determine the average DAR and drug load distribution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
HIC column (e.g., TSKgel Butyl-NPR)[9]
Reagents:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10-20% isopropanol)[10]
-
ADC Sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound species with a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained.
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.
Data Presentation: Typical DAR Profile for Trastuzumab Deruxtecan
| Species | Drug-to-Antibody Ratio (DAR) | Typical Abundance (%) |
| Main Species | 8 | >90% |
| Minor Species | 6 | ~5% |
| Average DAR | ~7.94 |
Data synthesized from multiple sources indicating a high degree of conjugation homogeneity.[2][11]
Intact Mass Analysis and DAR Confirmation by Mass Spectrometry
Native Size Exclusion Chromatography coupled with Mass Spectrometry (SEC-MS) is a powerful technique for confirming the intact mass of the ADC and providing an orthogonal measurement of the average DAR under non-denaturing conditions.[2][12]
Objective: To determine the intact mass of the ADC and confirm the average DAR.
Instrumentation:
-
UHPLC system (e.g., Vanquish Flex)[12]
-
Size Exclusion Chromatography column for native analysis (e.g., NativePac OBE-1 SEC)[12]
-
High-Resolution Mass Spectrometer (e.g., Orbitrap Exploris 240)[11][12]
Reagents:
-
Mobile Phase: Ammonium Acetate (e.g., 50 mM), pH ~7[9]
-
ADC Sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Perform the separation under native conditions at a low flow rate (e.g., 50-100 µL/min).[12]
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the resulting spectra to obtain the intact mass of the different glycoforms and drug-loaded species.
-
Calculate the average DAR from the relative abundance of the different species observed in the mass spectrum.
Data Presentation: Intact Mass Analysis of Trastuzumab Deruxtecan
| Species | Expected Mass (Da) for G0F/G0F Glycoform | Observed Mass (Da) |
| DAR 8 | 156,339 | 156,339 ± 1 |
The expected mass is calculated based on the mass of the antibody, the linker, and eight DXd payload molecules.[2] The observed mass confirms the successful conjugation and high homogeneity of the ADC.[2][11]
Variant Analysis
Size Exclusion Chromatography with UV detection (SEC-UV) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[2]
Objective: To quantify aggregates and fragments.
Instrumentation:
-
HPLC system with a UV detector
-
Size Exclusion Chromatography column
Procedure:
-
Equilibrate the column with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Inject the ADC sample.
-
Elute isocratically and monitor the absorbance at 280 nm.
-
Quantify the percentage of aggregates, monomer, and fragments based on their peak areas.
Data Presentation: Typical Size Exclusion Profile of T-DXd
| Species | Typical Abundance (%) |
| Monomer | >95% |
| Aggregates (HMWs) | <5% |
| Fragments (LMWs) | <1% |
Data based on typical specifications for monoclonal antibody therapeutics.[2]
Cation Exchange Chromatography (CEX) is used to separate and quantify charge variants of the ADC, which can arise from post-translational modifications such as deamidation or isomerization.[2][5]
Objective: To separate and quantify acidic and basic charge variants.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Cation Exchange Chromatography column
Procedure:
-
Equilibrate the column with a low salt mobile phase at a specific pH.
-
Inject the ADC sample.
-
Elute the bound species using a salt or pH gradient.
-
Monitor the elution profile and quantify the main peak and any acidic or basic variants.
Subunit and Peptide Level Analysis
To gain more detailed information about the location of conjugation and other modifications, the ADC can be analyzed at the subunit and peptide levels.
Objective: To confirm conjugation on the light and heavy chains and calculate DAR at the subunit level.
Instrumentation:
-
UHPLC system
-
Reversed-Phase column (e.g., C4 or C8)[2]
-
High-Resolution Mass Spectrometer
Reagents:
-
Denaturing buffer (e.g., 7M guanidine (B92328) hydrochloride)[11]
-
Reducing agent (e.g., DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Dilute the ADC in denaturing buffer and reduce with DTT to separate the light and heavy chains.[11]
-
Inject the reduced sample onto the RP-HPLC column.
-
Separate the chains using a gradient of Mobile Phase B.
-
Acquire mass spectra and deconvolute to determine the mass of the light and heavy chains with their conjugated payloads.
-
Calculate the average DAR based on the subunit masses and their relative abundances. An average DAR of 7.77 has been reported for T-DXd using this method.[11]
Objective: To identify conjugation sites and characterize PTMs.
Procedure:
-
Digest the ADC with a protease (e.g., trypsin).[11]
-
Separate the resulting peptides using RP-HPLC.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences and identify any modifications, including the attachment of the linker-payload.[11] Peptide mapping of T-DXd has confirmed the conjugation sites and identified PTMs such as deamidation and oxidation.[11]
Visualizations
Caption: Workflow for the multi-level analytical characterization of Deruxtecan ADCs.
Caption: Principle of HIC for separating ADC species based on hydrophobicity.
References
- 1. mdpi.com [mdpi.com]
- 2. imrpress.com [imrpress.com]
- 3. onclive.com [onclive.com]
- 4. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 5. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
Application Note: Comprehensive LC-MS Analysis of Deruxtecan and the 2-hydroxypropanamide Variant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab deruxtecan (B607063) (T-DXd) is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant efficacy in treating various solid tumors.[1] It is composed of the humanized monoclonal antibody trastuzumab, covalently linked to a potent topoisomerase I inhibitor, deruxtecan (DXd), via a cleavable tetrapeptide-based linker.[1][2] The precise characterization of T-DXd, including the determination of its drug-to-antibody ratio (DAR), and the identification and quantification of related impurities are critical for ensuring its quality, safety, and efficacy.
One such potential variant is the "Deruxtecan 2-hydroxypropanamide," a stable analog of the deruxtecan payload.[3] This document provides detailed protocols for the comprehensive analysis of trastuzumab deruxtecan and the specific detection and quantification of the 2-hydroxypropanamide variant using liquid chromatography-mass spectrometry (LC-MS). The methodologies cover different analytical levels, including intact mass analysis for DAR determination, subunit analysis, and targeted analysis of the free payload and its variants.
Structural Context: Deruxtecan and the 2-hydroxypropanamide Variant
Deruxtecan consists of the exatecan-derived payload (DXd) connected to a maleimide-GGFG peptide linker, which facilitates conjugation to the antibody. The 2-hydroxypropanamide variant is an analog where the linker-maleimide moiety is replaced by a 2-hydroxypropanamide group. The precise origin of this variant is critical for process control and formulation stability studies; it may arise as a synthesis-related impurity or a degradation product.
Experimental Protocols
Intact Mass Analysis of Trastuzumab Deruxtecan for DAR Determination
This protocol is designed to determine the average DAR and the distribution of different drug-loaded species of the intact T-DXd.
Sample Preparation:
-
Desalt the T-DXd sample using a 10 kDa cut-off filter.
-
Reconstitute the sample in a non-denaturing buffer, such as 50 mM ammonium (B1175870) acetate, to a final concentration of 1 mg/mL.
LC-MS Parameters:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | Size Exclusion Chromatography (SEC) column (e.g., MAbPac SEC-1, 300 Å, 4 x 150 mm) |
| Mobile Phase | 50 mM Ammonium Acetate in water |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5-10 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 275°C |
| Mass Range | 2000-8000 m/z |
| Data Analysis | Deconvolution software to determine the mass of intact species and calculate DAR. |
Subunit Analysis of Trastuzumab Deruxtecan
This middle-up approach provides more detailed information on the conjugation sites and the distribution of the payload on the light and heavy chains.
Sample Preparation:
-
To 100 µg of T-DXd, add IdeS enzyme at a 1:1 enzyme-to-protein ratio (U/µg) in PBS.
-
Incubate at 37°C for 30 minutes.
-
To reduce the disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
LC-MS Parameters:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | Reversed-Phase (RP) column (e.g., MAbPac RP, 4 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 20-60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 80°C |
| Injection Volume | 5 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) |
| Ionization Mode | ESI Positive |
| Mass Range | 300-4000 m/z |
| Data Analysis | Deconvolution of the mass spectra to identify the masses of the light chain (LC), Fd', and scFc subunits with different drug loads. |
Targeted LC-MS/MS Analysis of this compound
This protocol is for the sensitive and specific quantification of the 2-hydroxypropanamide variant as a free molecule in a sample matrix.
Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile with an internal standard (e.g., deuterated this compound) to 1 volume of the sample.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions:
Based on the molecular formula C27H26FN3O6, the exact mass of this compound is approximately 507.18 g/mol .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 508.2 [M+H]+ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| Internal Standard (d5-analog) | 513.2 [M+H]+ | Corresponding Fragments | Optimize |
*Note: Specific product ions and collision energies need to be determined empirically by infusing a standard of the analyte.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from the analyses described above.
Table 1: Intact Mass Analysis of Trastuzumab Deruxtecan
| Species | Observed Mass (Da) | Relative Abundance (%) | Drug Load |
| DAR 6 | ~156,339 | 5 | 6 |
| DAR 8 | ~158,000 | 95 | 8 |
| Average DAR | ~7.9 |
Table 2: Subunit Analysis of Trastuzumab Deruxtecan
| Subunit | Drug Load | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | 0 | ~23,500 | <5 |
| 1 | ~24,500 | >95 | |
| Fd' | 2 | ~26,000 | <5 |
| 3 | ~27,000 | >95 | |
| scFc | 0 | ~50,000 | 100 |
Table 3: Quantification of this compound
| Sample ID | Concentration (ng/mL) | % RSD (n=3) |
| Blank | < LLOQ | - |
| LLOQ | 0.1 | 12.5 |
| QC Low | 0.3 | 8.2 |
| QC Mid | 5.0 | 5.5 |
| QC High | 50.0 | 4.1 |
| Unknown 1 | 2.7 | 6.8 |
Visualizations
Caption: Overall experimental workflow for the multi-level LC-MS analysis of T-DXd.
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Conclusion
The LC-MS-based methods outlined in this application note provide a robust framework for the comprehensive characterization of trastuzumab deruxtecan and the targeted analysis of the 2-hydroxypropanamide variant. These protocols are essential for ensuring product quality, stability, and for supporting pharmacokinetic and pharmacodynamic studies during drug development. The multi-level analytical approach, from intact mass to targeted impurity analysis, allows for a thorough understanding of this complex biotherapeutic.
References
Developing Next-Generation Antibody-Drug Conjugates with a Cleavable Gly-Mal-GGFG-Deruxtecan Linker-Payload System
Application Notes and Protocols for Researchers and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has been revolutionized by the development of sophisticated linker and payload technologies, enabling the targeted delivery of highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. Among the most promising of these advancements is the use of the Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide linker-payload system. This system combines a highly potent topoisomerase I inhibitor, deruxtecan (B607063), with a monoclonal antibody via an enzymatically cleavable tetrapeptide linker.
These application notes provide a comprehensive overview and detailed protocols for the development of ADCs utilizing this innovative technology. The content is designed to guide researchers, scientists, and drug development professionals through the key stages of ADC construction, characterization, and preclinical evaluation.
Introduction to the Gly-Mal-GGFG-Deruxtecan Technology
The Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide drug-linker conjugate is a critical component in the design of modern ADCs, most notably exemplified in the structure of Trastuzumab Deruxtecan (Enhertu®)[1][2][3]. This system is comprised of three key functional parts:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to the thiol groups of cysteine residues on the antibody. This allows for a controlled and site-specific attachment of the linker-payload.
-
Gly-Gly-Phe-Gly (GGFG) Peptide Linker: A tetrapeptide sequence that is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment[4][5]. This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells.
-
Deruxtecan (DXd): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor[1][6][7]. Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis in cancer cells[1][6]. The released deruxtecan is also membrane-permeable, allowing it to exert a "bystander effect" by killing adjacent tumor cells that may not express the target antigen[6].
The combination of these elements results in an ADC with a high drug-to-antibody ratio (DAR), typically around 8, enhanced stability in circulation, and potent, targeted anti-tumor activity[6][8].
Key Experimental Workflows and Signaling Pathways
The development and mechanism of action of ADCs using the Gly-Mal-GGFG-Deruxtecan system can be visualized through the following diagrams.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 5. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
cell-based assays for Deruxtecan 2-hydroxypropanamide ADC efficacy
An antibody-drug conjugate (ADC), Deruxtecan, is a targeted cancer therapy that combines a monoclonal antibody specific to a cancer cell antigen with a cytotoxic drug.[1] This allows for the direct interaction of the conjugate with the tumor, increasing the effectiveness of the therapy while reducing off-target effects.[1] This document provides detailed application notes and protocols for key cell-based assays to evaluate the efficacy of Deruxtecan, a HER2-directed ADC with a topoisomerase I inhibitor payload.[2][3][4]
Mechanism of Action of Deruxtecan
Deruxtecan is composed of three main parts: a humanized anti-HER2 IgG1 monoclonal antibody, a cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload (DXd), an exatecan (B1662903) derivative.[2][5][6] The process begins when the antibody binds to the HER2 receptor on the surface of a tumor cell.[5][7] This is followed by the internalization of the ADC-HER2 complex into the cell via endocytosis.[5][7] Inside the cell's lysosomes, the linker is cleaved by enzymes that are often upregulated in tumor cells, releasing the DXd payload.[4][5][6][8] The released, membrane-permeable DXd then enters the nucleus, where it inhibits the topoisomerase I enzyme, leading to an accumulation of DNA single-strand breaks that result in double-strand breaks, ultimately triggering programmed cell death (apoptosis).[5][7][9] A critical feature of Deruxtecan is its ability to induce a "bystander effect," where the released DXd payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression level.[5][10][11]
Key Cell-Based Assays and Protocols
A panel of in vitro assays is essential to characterize the efficacy of Deruxtecan. These assays measure cytotoxicity, internalization, the bystander effect, and the induction of apoptosis.
Cytotoxicity / Cell Viability Assay
This assay is fundamental for determining the dose-dependent efficacy of the ADC and calculating the IC50 (half-maximal inhibitory concentration) value.[12] Tetrazolium-based colorimetric assays like MTT or WST-1 are widely used to measure cell viability.[12]
Protocol: MTT-Based Cytotoxicity Assay
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of Deruxtecan, a non-targeting control ADC (isotype control), and the free DXd payload.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test articles. Include untreated wells as a control.
-
Incubate the plates for 72 to 120 hours. The incubation time should be sufficient to allow for the payload's mechanism of action (e.g., tubulin inhibitors may require 72-96 hours).[13]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[13]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Table 1: Expected IC50 Values for Deruxtecan
| Cell Line | HER2 Expression | Expected IC50 (Deruxtecan) | Expected IC50 (Isotype Control) |
| NCI-N87 | High (IHC 3+) | 0.1 - 1.0 ng/mL | > 1000 ng/mL |
| SK-BR-3 | High (IHC 3+) | 0.5 - 5.0 ng/mL | > 1000 ng/mL |
| JIMT-1 | Low (IHC 1+/2+) | 10 - 100 ng/mL | > 1000 ng/mL |
| MCF-7 | Negative (IHC 0/1+) | > 500 ng/mL | > 1000 ng/mL |
Note: These are representative values. Actual results will vary based on experimental conditions.
ADC Internalization Assay
The efficacy of Deruxtecan is dependent on its internalization into the target cell.[17][18] This assay quantifies the rate and extent of ADC uptake. pH-sensitive dyes like pHrodo are ideal for this purpose, as they are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.[19]
Protocol: pHrodo-Based Internalization Assay
-
ADC Labeling:
-
Label Deruxtecan and an isotype control ADC with a pH-sensitive dye (e.g., pHrodo Red or Green) according to the manufacturer's protocol.
-
-
Cell Plating and Treatment:
-
Seed HER2-positive and HER2-negative cells in a 96-well, black-walled, clear-bottom plate.
-
Incubate overnight.
-
Treat cells with the labeled ADCs (e.g., at 10 µg/mL).
-
-
Time-Course Measurement:
-
Place the plate in a live-cell imaging system equipped with an incubator (37°C, 5% CO2) and a fluorescence reader.
-
Measure the fluorescence intensity at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of internalization.[17]
-
As a control, run a parallel experiment at 4°C, a temperature at which active transport processes like endocytosis are inhibited.[17]
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Plot the fluorescence intensity against time for each cell line and ADC.
-
A significant increase in fluorescence over time at 37°C compared to 4°C indicates specific, receptor-mediated internalization.
-
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[20] The most common method is a co-culture assay where antigen-positive "donor" cells are mixed with antigen-negative "recipient" cells.[21][22]
Protocol: Co-Culture Bystander Assay
-
Cell Preparation:
-
Co-Culture Seeding:
-
ADC Treatment:
-
After allowing cells to attach, treat the co-cultures and monocultures with Deruxtecan at a concentration that is highly toxic to the HER2-positive cells but has minimal direct effect on the HER2-negative monoculture.[22]
-
Include an isotype control ADC and untreated wells as controls.
-
-
Data Acquisition:
-
Data Analysis:
-
Compare the viability of the GFP-labeled HER2-negative cells in the co-culture with their viability in the monoculture control.
-
A significant, dose-dependent decrease in the viability of the HER2-negative cells when co-cultured with ADC-treated HER2-positive cells demonstrates the bystander effect.[10][22]
-
Table 2: Representative Data for Bystander Effect Assay
| Condition | Cell Culture | % Viability of HER2- (GFP+) Cells |
| Untreated Control | Monoculture (HER2- only) | 100% |
| Deruxtecan Treatment | Monoculture (HER2- only) | ~95% |
| Untreated Control | Co-culture (1:1 HER2+/HER2-) | 100% |
| Deruxtecan Treatment | Co-culture (1:1 HER2+/HER2-) | ~40% |
| Isotype Control ADC | Co-culture (1:1 HER2+/HER2-) | ~98% |
Apoptosis Assay
Deruxtecan's payload induces DNA damage, which should lead to apoptosis.[9][23][24] This can be measured by detecting the activity of key executioner caspases, like caspase-3 and caspase-7.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Plate cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat with serial dilutions of Deruxtecan and controls for a relevant period (e.g., 48-72 hours), as determined from cytotoxicity assays.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Normalize the signal to the number of cells if significant anti-proliferative effects are observed at the assay endpoint.
-
A dose-dependent increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.
-
Table 3: Expected Fold-Increase in Caspase 3/7 Activity
| Cell Line | Treatment (at IC50) | Fold-Increase in Luminescence (vs. Untreated) |
| NCI-N87 | Deruxtecan | 4.0 - 8.0 fold |
| JIMT-1 | Deruxtecan | 3.0 - 6.0 fold |
| MCF-7 | Deruxtecan | 1.0 - 1.5 fold (minimal effect) |
| NCI-N87 | Isotype Control ADC | ~1.0 fold (no effect) |
Conclusion
This suite of cell-based assays provides a comprehensive framework for evaluating the in vitro efficacy of Deruxtecan. By systematically assessing cytotoxicity, internalization, bystander killing, and the mechanism of cell death, researchers can effectively characterize the potency and mechanism of action of this and similar ADCs. The data generated from these protocols are critical for preclinical development and for establishing a deeper understanding of the ADC's therapeutic potential.
References
- 1. Antibody Drug Conjugate - Cellomatics Biosciences [cellomaticsbio.com]
- 2. What diseases does Fam-trastuzumab deruxtecan-NXKI treat? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mersana.com [mersana.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 19. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Deruxtecan and Related 2-Hydroxypropanamide ADCs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical assessment of Deruxtecan and other antibody-drug conjugates (ADCs) employing a 2-hydroxypropanamide-based linker and a topoisomerase I inhibitor payload. The following sections detail the selection of appropriate animal models, experimental protocols for efficacy and toxicity studies, and methods for data analysis and interpretation.
Introduction to Deruxtecan and 2-Hydroxypropanamide ADCs
Deruxtecan is a potent topoisomerase I inhibitor that, when conjugated to a monoclonal antibody via a cleavable linker, forms a highly effective ADC. A key feature of this technology is the bystander effect, where the payload can diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their antigen expression level.[1][2] Preclinical evaluation in relevant animal models is a critical step in the development of these ADCs.
Animal Model Selection
The choice of animal model is crucial for obtaining clinically relevant data. The most commonly used models for ADC testing are patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse.[3][4] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[4][5]
-
Cell Line-Derived Xenograft (CDX) Models: CDX models are established by injecting cultured cancer cell lines into immunodeficient mice. These models are useful for initial efficacy screening and mechanistic studies due to their homogeneity and ease of establishment.
-
Immunocompetent Syngeneic Models: For studying the interplay between the ADC and the immune system, immunocompetent mouse models with murine tumors that express the target antigen can be utilized.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of Deruxtecan and similar ADCs in various animal models.
Table 1: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Tumor Model | Mouse Strain | Dosing Regimen | Primary Efficacy Endpoint | Result | Reference |
| NCI-N87 (Gastric) | Nude | 10 mg/kg, single dose | Tumor Growth Inhibition (TGI) | Significant TGI | [6] |
| JIMT-1 (Breast) | Nude | 10 mg/kg, single dose | TGI | Moderate TGI | [6] |
| Capan-1 (Pancreatic) | Nude | 10 mg/kg, single dose | TGI | Moderate TGI | [6] |
| MDA-MB-468 (Breast) | Nude | 10 mg/kg, single dose | TGI | Some TGI | [6] |
| HCC1954 (Breast) | Nude | 5.4 mg/kg, q3w | TGI | Significant TGI | [7] |
| Ovarian Cancer PDX | NSG | 5.4 mg/kg, q3w | Objective Response Rate (ORR) | 50% ORR | [8] |
Table 2: In Vitro Cytotoxicity of Deruxtecan-based ADCs
| Cell Line | ADC | IC50 | Reference |
| NCI-N87 (HER2-high) | Positively charged T-DXd | Similar to WT | [9] |
| MCF-7 (HER2-low) | Positively charged T-DXd | ~20-fold higher potency than WT | [9] |
| MDA-MB-468 (HER2-neg) | Positively charged T-DXd | ~60-fold higher potency than WT | [9] |
Experimental Protocols
Protocol for Establishing Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models for ADC testing.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Matrigel or other basement membrane extract
-
Surgical tools (scalpels, forceps)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
Procedure:
-
Tumor Tissue Preparation:
-
Immediately after surgical resection, place the tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (2-3 mm³).
-
(Optional) Digest the tissue fragments with collagenase/dispase to create a single-cell suspension.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank region.
-
Create a subcutaneous pocket using blunt dissection.
-
Mix the tumor fragments or cell suspension with Matrigel (1:1 ratio).
-
Implant the tumor-Matrigel mixture into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth by palpation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Passaging:
-
When the tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor and repeat the implantation process in new host mice.
-
Protocol for In Vivo ADC Efficacy Study
This protocol describes a typical in vivo efficacy study using established xenograft models.
Materials:
-
Tumor-bearing mice (PDX or CDX) with established tumors of a specific size (e.g., 100-200 mm³)
-
Deruxtecan ADC and control ADC
-
Vehicle control (e.g., saline)
-
Calipers
-
Animal balance
Procedure:
-
Animal Randomization:
-
Randomize tumor-bearing mice into treatment and control groups (n=8-10 mice per group) based on tumor volume to ensure an even distribution.
-
-
Dosing:
-
Administer the ADC and control treatments intravenously (i.v.) via the tail vein at the specified dose and schedule (e.g., single dose or multiple doses).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Efficacy is typically assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups. TGI is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.[10]
-
Protocol for HER2 Immunohistochemistry (IHC) Staining
This protocol is for assessing the expression level of the HER2 target antigen in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Anti-HER2 primary antibody (e.g., clone 4B5)
-
Detection system (e.g., HRP-polymer-based)
-
Chromogen (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a validated buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-HER2 antibody.
-
Incubate with the secondary antibody and polymer-HRP.
-
Develop the signal with the chromogen.
-
Counterstain with hematoxylin.
-
-
Scoring:
Visualizations
Signaling Pathway of Deruxtecan ADC
Caption: Mechanism of action of a Deruxtecan ADC.
Experimental Workflow for Preclinical ADC Evaluation
Caption: Workflow for preclinical evaluation of ADCs in animal models.
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
- 6. In vivo therapeutic efficacy studies [bio-protocol.org]
- 7. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. nordiqc.org [nordiqc.org]
- 12. breastcancer.org [breastcancer.org]
Application Notes and Protocols for Assessing the Bystander Effect of Deruxtecan's Payload: 2-hydroxypropanamide (DXd)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan (B607063) (in the form of fam-trastuzumab deruxtecan-nxki, T-DXd) is an antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy, in part due to the potent "bystander effect" of its payload, 2-hydroxypropanamide (a derivative of exatecan, known as DXd).[1][2][3][4][5] This phenomenon allows the cytotoxic agent, once released from the target cancer cell, to diffuse into and kill neighboring tumor cells, even if they do not express the target antigen (e.g., HER2).[1][2][6][7] This application note provides detailed protocols for assessing the bystander effect of deruxtecan's payload, DXd, in both in vitro and in vivo models.
The mechanism relies on the high membrane permeability of the DXd payload.[1][2][7] Following the binding of T-DXd to its target (e.g., HER2) on a cancer cell, the ADC is internalized.[2][6] The linker connecting the antibody to DXd is then cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells, releasing the DXd payload into the cytoplasm.[2][4][7] Recent studies also suggest that extracellular proteases like Cathepsin L in the tumor microenvironment may contribute to linker cleavage, enabling a broader release of DXd.[8][9] The released DXd, a potent topoisomerase I inhibitor, can then traverse the cell membrane to affect adjacent cells, induce DNA damage, and trigger apoptosis.[1][4][7]
Signaling Pathway of Deruxtecan Bystander Effect
The bystander effect of deruxtecan is initiated by the release of its payload, DXd, which then acts on neighboring cells. The key intracellular signaling cascade triggered by DXd in these bystander cells leads to apoptosis.
Caption: Signaling pathway of the Deruxtecan bystander effect.
Experimental Protocols
Several assays can be employed to quantify the bystander effect of deruxtecan. Below are detailed protocols for commonly used in vitro and in vivo methods.
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly measures the cytotoxic effect of deruxtecan on antigen-negative cells when co-cultured with antigen-positive cells.[10][11][12][13][14]
1. Cell Lines and Labeling:
-
Antigen-Positive (Ag+) Cell Line: A cell line expressing the target antigen (e.g., HER2-positive SK-BR-3 or NCI-N87 cells).[2][10]
-
Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[2][10] To distinguish between the two cell lines, the Ag- cell line should be stably transfected with a fluorescent protein (e.g., GFP or RFP).
2. Procedure: a. Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). b. As controls, seed each cell line in monoculture. c. Allow cells to adhere overnight. d. Prepare serial dilutions of deruxtecan (or T-DXd) and a negative control ADC (e.g., T-DM1, which has a non-permeable payload) in the appropriate cell culture medium.[10][13] e. Treat the co-cultures and monocultures with the ADCs or a vehicle control (e.g., DMSO). f. Incubate for a specified period (e.g., 72-144 hours).[15] g. Quantify the viability of the fluorescently labeled Ag- bystander cells using fluorescence microscopy or flow cytometry.[11][16]
3. Data Analysis:
-
Compare the number of viable Ag- cells in the deruxtecan-treated co-cultures to the vehicle-treated co-cultures and the T-DM1-treated co-cultures. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and deruxtecan indicates a bystander effect.
Caption: Workflow for the in vitro co-culture bystander assay.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by secreted, cell-permeable factors (i.e., the released payload).[10][11][13][17]
1. Preparation of Conditioned Medium: a. Seed the Ag+ cells in a culture flask and grow to 70-80% confluency. b. Treat the cells with a cytotoxic concentration of deruxtecan (or T-DXd) for 48-72 hours. Include a vehicle-treated control flask. c. Collect the culture supernatant. d. Centrifuge the supernatant to pellet any detached cells and debris. e. Filter the supernatant through a 0.22 µm filter to sterilize it. This is the "conditioned medium."[17]
2. Treatment of Bystander Cells: a. Seed the Ag- cells in a 96-well plate and allow them to adhere overnight. b. Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated cells). c. Incubate for 48-72 hours.
3. Data Analysis:
-
Assess the viability of the Ag- cells using a standard assay such as CellTiter-Glo® or MTT. A significant reduction in the viability of bystander cells treated with conditioned medium from drug-treated Ag+ cells compared to those treated with medium from vehicle-treated cells suggests a bystander effect mediated by the released payload.[10][13]
Protocol 3: 3D Spheroid Co-Culture Model
3D spheroid models more closely mimic the tumor microenvironment and can provide more physiologically relevant data on the bystander effect.[18][19][20][21]
1. Spheroid Formation: a. Mix Ag+ and fluorescently labeled Ag- cells at a desired ratio. b. Seed the cell mixture into ultra-low attachment 96-well plates to promote spheroid formation.[19] c. Allow spheroids to form and grow for 72 hours.[19]
2. Treatment and Analysis: a. Treat the spheroids with serial dilutions of deruxtecan, a control ADC, and a vehicle control. b. Monitor spheroid growth and integrity over time using live-cell imaging.[19] c. At the end of the experiment, spheroids can be dissociated, and the viability of the Ag+ and Ag- populations can be analyzed by flow cytometry.[22] d. Alternatively, spheroids can be fixed, sectioned, and analyzed by immunofluorescence to assess apoptosis and DNA damage markers within the different cell populations.
Protocol 4: In Vivo Bystander Effect Assay
In vivo models are crucial for validating the therapeutic potential of the bystander effect in a complex biological system.[11][16]
1. Cell Lines and Reporter Genes:
-
Ag+ Cell Line: e.g., NCI-N87.
-
Ag- Cell Line: e.g., MDA-MB-468. To track the growth of the bystander cell population in vivo, this cell line should be engineered to express a reporter gene, such as luciferase.[11][16]
2. Procedure: a. Prepare a mixed population of Ag+ and luciferase-expressing Ag- tumor cells. b. Subcutaneously inject the cell mixture into immunodeficient mice to establish tumors.[11][14] c. Once tumors are established, treat the mice with deruxtecan, a control ADC, or a vehicle control via intravenous injection.[11] d. Monitor tumor growth using calipers. e. Specifically track the growth of the bystander cell population by measuring luciferase activity using an in vivo imaging system.[16][23]
3. Data Analysis:
-
Compare the tumor growth and luciferase signal in the deruxtecan-treated group to the control groups. A significant inhibition of both overall tumor growth and the luciferase signal indicates an in vivo bystander effect.[23] At the end of the study, tumors can be excised for histological and molecular analysis.[11]
Quantification of Bystander Effect: Endpoints and Assays
To quantify the bystander effect, various cellular endpoints can be measured in the Ag- cell population.
| Endpoint | Assay | Description | References |
| Cell Viability/Cytotoxicity | MTT, CellTiter-Glo®, Real-Time Cell Analysis (e.g., xCELLigence) | Measures metabolic activity or cell proliferation to determine the percentage of viable cells after treatment. | [10][13] |
| Apoptosis | Annexin V/PI Staining | Differentiates between early apoptotic, late apoptotic, and necrotic cells by flow cytometry. | [24][25] |
| Cleaved Caspase-3 Staining | Detects the activated form of caspase-3, a key executioner caspase in apoptosis, by immunofluorescence or western blot. | [25] | |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA. | [24][25] | |
| DNA Damage | γH2A.X Staining | Detects the phosphorylation of histone H2A.X, an early marker of DNA double-strand breaks, by immunofluorescence. | [26] |
Summary of Quantitative Data
The following table summarizes representative quantitative data from studies assessing the bystander effect of deruxtecan (T-DXd) compared to a non-bystander ADC like T-DM1.
| Assay Type | Cell Lines (Ag+/Ag-) | Treatment | Key Finding | Reference |
| In Vitro Co-Culture | SK-BR-3 / MCF7 | T-DXd | Significant death of HER2-negative MCF7 cells. | [10] |
| SK-BR-3 / MCF7 | T-DM1 | No significant effect on MCF7 viability. | [10] | |
| In Vitro Conditioned Medium | SK-BR-3 (donor) / MCF7 (recipient) | T-DXd Conditioned Medium | Significantly reduced MCF7 cell viability. | [10][13] |
| SK-BR-3 (donor) / MCF7 (recipient) | T-DM1 Conditioned Medium | Did not impact MCF7 viability. | [10][13] | |
| In Vivo Co-Inoculation Xenograft | NCI-N87 / MDA-MB-468-Luc | T-DXd | Inhibition of both overall tumor growth and luciferase signal from MDA-MB-468-Luc cells. | [2][23] |
These protocols and data provide a framework for the robust assessment of the bystander effect of deruxtecan's payload, DXd. A multi-faceted approach combining in vitro and in vivo studies is essential for a comprehensive understanding of this critical mechanism of action.[11]
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. Trastuzumab-deruxtecan: an investigational agent for the treatment of HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Feasibility of Trastuzumab-Deruxtecan in the Treatment of Ovarian Cancer: A Systematic Review [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 19. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 20. selectscience.net [selectscience.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. blog.cellsignal.com [blog.cellsignal.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Deruxtecan 2-Hydroxypropanamide Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the purification of Deruxtecan 2-hydroxypropanamide conjugates, a critical class of antibody-drug conjugates (ADCs). The following sections detail the methodologies for achieving high purity and homogeneity of the final ADC product, essential for its safety and efficacy.
Introduction to Deruxtecan Conjugate Purification
Deruxtecan, a potent topoisomerase I inhibitor, is conjugated to monoclonal antibodies (mAbs) to create targeted cancer therapies. The manufacturing process of these ADCs, such as Trastuzumab Deruxtecan, results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as impurities like unconjugated antibody, free drug-linker, and aggregates.[1] The primary goal of the purification process is to isolate the desired ADC species while removing these process-related impurities. A multi-step chromatographic approach is typically employed, leveraging the physicochemical differences between the product and its contaminants.
The purification strategy for Deruxtecan conjugates generally involves a series of chromatography steps, often including Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC). Each technique separates molecules based on distinct properties, allowing for a robust and efficient purification process.
Purification Workflow Overview
A typical downstream purification process for this compound conjugates follows the conjugation reaction. The workflow is designed to remove unconjugated reactants, aggregates, and to enrich the ADC with the desired DAR.
Caption: A generalized workflow for the purification of Deruxtecan conjugates.
Key Purification Techniques and Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs. The conjugation of the hydrophobic Deruxtecan payload to the antibody increases its overall hydrophobicity. This allows for the separation of ADCs with varying numbers of attached drug molecules.[2][3]
Protocol: Preparative HIC for DAR Separation
This protocol outlines a general procedure for the separation of Deruxtecan conjugates based on their DAR. Optimization of salt type, concentration, and gradient slope is crucial for achieving the desired separation.
Materials:
-
Column: Phenyl-based HIC resin (e.g., Phenyl Sepharose, Toyopearl Phenyl)
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
ADC Sample: Post-conjugation mixture, buffer exchanged into a high-salt buffer.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Buffer A.
-
Sample Loading: Load the ADC sample onto the column at a controlled flow rate. The loading density should be optimized based on the resin's dynamic binding capacity.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear or step gradient of Buffer B. A shallow gradient is often used for analytical separation, while a step gradient may be more efficient for preparative purification.
-
Linear Gradient Example: 0-100% Buffer B over 20 CVs.
-
Step Gradient Example:
-
Step 1: 25% Buffer B for 5 CVs to elute low DAR species.
-
Step 2: 50% Buffer B for 5 CVs to elute the target DAR species.
-
Step 3: 100% Buffer B for 3 CVs to strip the column.
-
-
-
Fraction Collection: Collect fractions throughout the elution and analyze for DAR distribution, purity, and concentration.
-
Column Regeneration: Regenerate the column with a high concentration of a chaotropic agent or organic solvent, followed by re-equilibration in Buffer A.
Quantitative Data Summary: HIC Purification
| Parameter | Unconjugated mAb | Low DAR Species | Target DAR Species | High DAR Species | Aggregate |
| Elution Salt Conc. (M) | High | Intermediate-High | Intermediate | Low | Very Low |
| Purity (by RP-HPLC) | >98% | >95% | >99% | >95% | N/A |
| Yield (%) | N/A | Variable | >85% | Variable | N/A |
| Average DAR | 0 | 2-4 | ~8 | >8 | Variable |
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. It is effective in removing charge variants of the ADC, as well as process-related impurities such as host cell proteins (HCPs) and leached Protein A.[4] For Trastuzumab-based conjugates, which have a high isoelectric point (pI), cation-exchange chromatography (CEX) is commonly used.[5]
Protocol: Cation-Exchange Chromatography for Impurity Removal
This protocol provides a general method for the purification of Deruxtecan conjugates using CEX in bind-and-elute mode.
Materials:
-
Column: Strong cation-exchange resin (e.g., SP Sepharose, Eshmuno® CPX)
-
Buffer A (Equilibration/Wash Buffer): 20 mM Sodium Acetate, pH 5.0
-
Buffer B (Elution Buffer): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
ADC Sample: HIC-purified ADC pool, buffer exchanged into Buffer A.
Procedure:
-
Column Equilibration: Equilibrate the CEX column with at least 5 CVs of Buffer A.
-
Sample Loading: Load the ADC sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear or step gradient of NaCl (Buffer B).
-
Linear Gradient Example: 0-50% Buffer B over 20 CVs.
-
Step Gradient Example: A step to a specific NaCl concentration (e.g., 250 mM NaCl) can be used to elute the target ADC while leaving more tightly bound impurities on the column.
-
-
Fraction Collection: Collect the main elution peak containing the purified ADC.
-
Column Regeneration and Sanitization: Regenerate the column with a high salt concentration (e.g., 1 M NaCl) followed by a sanitization step (e.g., 0.5 M NaOH).
Quantitative Data Summary: IEX Purification
| Parameter | Pre-IEX Pool | Post-IEX Pool |
| Purity (by SEC-HPLC) | >95% | >99% |
| Aggregate Content (%) | <5% | <1% |
| Host Cell Protein (ppm) | <100 | <10 |
| Leached Protein A (ppm) | <10 | <1 |
| Yield (%) | N/A | >90% |
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. It is primarily used as a final polishing step to remove aggregates and fragments that may have formed during the conjugation and purification processes.[6][7]
Protocol: SEC for Aggregate Removal
This protocol describes a typical SEC process for the final purification of Deruxtecan conjugates.
Materials:
-
Column: SEC resin with an appropriate fractionation range for IgG molecules (e.g., Sephacryl S-300 HR, Superdex 200)
-
Mobile Phase: Formulation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
ADC Sample: IEX-purified ADC pool.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Loading: Apply the ADC sample to the column. The sample volume should be a small fraction of the total column volume (typically 2-5%) to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Column Cleaning: After several runs, clean the column according to the manufacturer's instructions.
Quantitative Data Summary: SEC Purification
| Parameter | Pre-SEC Pool | Post-SEC Pool |
| Monomer Purity (%) | >98% | >99.5% |
| Aggregate Content (%) | <2% | <0.5% |
| Fragment Content (%) | <1% | <0.5% |
| Yield (%) | N/A | >95% |
Mechanism of Action of Deruxtecan
Deruxtecan is a topoisomerase I inhibitor. The ADC delivers Deruxtecan specifically to cancer cells expressing the target antigen (e.g., HER2). Once inside the cell, the linker is cleaved, releasing the active drug, which then exerts its cytotoxic effect.
Caption: Mechanism of action of Deruxtecan-based ADCs.
Conclusion
The purification of this compound conjugates is a multi-step process that is critical for the safety and efficacy of the final therapeutic product. The strategic combination of HIC, IEX, and SEC allows for the effective removal of process-related impurities and the isolation of the desired ADC species. The protocols and data presented in these application notes provide a foundation for the development and optimization of robust purification processes for this important class of biotherapeutics. Further process development and validation are necessary to translate these methods to a manufacturing scale.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 5. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Deruxtecan 2-hydroxypropanamide in Aqueous Buffers
This guide is intended for researchers, scientists, and drug development professionals who are working with Deruxtecan (B607063) 2-hydroxypropanamide and encountering challenges with its solubility in aqueous buffers. This document provides frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Deruxtecan 2-hydroxypropanamide and how does it relate to Deruxtecan?
A1: this compound is a stable analog of Deruxtecan. Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload used in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan[1][2]. Like its parent compound, this compound is expected to be hydrophobic and may present solubility challenges in aqueous solutions.
Q2: What is the expected solubility of this compound in aqueous buffers?
Q3: What is the recommended solvent for preparing a stock solution?
A3: The recommended solvent for preparing a stock solution of this compound is DMSO[3]. A stock solution can be prepared at a concentration of up to 50 mg/mL with the aid of ultrasonication[3]. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lead to precipitation.
Q4: My compound precipitated after diluting the DMSO stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound is not soluble in the final concentration of the aqueous buffer. To address this, you can try the following:
-
Decrease the final concentration of the compound in the buffer.
-
Increase the percentage of DMSO in the final solution (though this may affect your experiment).
-
Utilize a co-solvent system or other solubility-enhancing excipients as detailed in the troubleshooting guide and experimental protocols below.
Q5: What are the recommended storage conditions for stock solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months)[3]. It is important to protect the solution from light[3]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
This section provides solutions to common problems encountered when trying to dissolve this compound in aqueous buffers.
Issue 1: The compound does not dissolve in the aqueous buffer.
-
Possible Cause: The intrinsic aqueous solubility of this compound is very low.
-
Solution:
-
Prepare a high-concentration stock solution in DMSO. Follow the protocol for preparing a stock solution.
-
Use a co-solvent system. When diluting the DMSO stock into your aqueous buffer, consider using additional co-solvents like PEG300 and surfactants like Tween-80. A suggested formulation for the parent compound, Deruxtecan, for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline[4]. This can be adapted for in vitro experiments.
-
Consider using solubility enhancers. Excipients like cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility[5].
-
Issue 2: The compound precipitates out of the solution over time.
-
Possible Cause 1: The solution is supersaturated.
-
Solution:
-
Try preparing a lower final concentration of the compound.
-
Ensure the solution is thoroughly mixed and that the DMSO stock is added to the aqueous buffer slowly while vortexing.
-
-
Possible Cause 2: The compound is not stable in the buffer.
-
Solution:
-
Prepare fresh working solutions for each experiment.
-
If possible, assess the stability of the compound in your chosen buffer system over the time course of your experiment.
-
Issue 3: The solubility is inconsistent between experiments.
-
Possible Cause 1: Variability in the preparation of solutions.
-
Solution:
-
Standardize the protocol for preparing solutions. Ensure the same source and grade of solvents and reagents are used.
-
Pay close attention to the order of addition of reagents, mixing speed, and temperature.
-
-
Possible Cause 2: The quality of the DMSO used for the stock solution.
-
Solution:
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact the solubility of the product[3].
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 50 mg/mL (98.52 mM) | [3] |
| Deruxtecan | DMSO | 67.5 mg/mL (65.28 mM) | [6] |
| Deruxtecan | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline (with sonication) | 1.75 mg/mL (1.69 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.9852 mL of DMSO to 10 mg of the compound).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer using a Co-solvent System
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Aqueous buffer of choice (e.g., PBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure: This protocol is adapted from a formulation used for Deruxtecan and aims to create a working solution with improved solubility. The final concentrations of the co-solvents may need to be optimized for your specific experimental needs and cell tolerance.
-
In a sterile conical tube, add the required volume of your aqueous buffer.
-
While vortexing the buffer, slowly add the desired volume of the this compound DMSO stock solution.
-
Continue vortexing and add PEG300 to a final concentration of 1-5% (v/v).
-
Finally, add Tween-80 to a final concentration of 0.1-1% (v/v).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider adjusting the concentrations of the co-solvents or the final compound concentration.
Visualizations
References
- 1. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 2. Trastuzumab Deruxetecan - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 5. longdom.org [longdom.org]
- 6. Deruxtecan CAS#: 1599440-13-7 [m.chemicalbook.com]
challenges in conjugating Deruxtecan 2-hydroxypropanamide
Welcome to the technical support center for Deruxtecan-based Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Deruxtecan and its linker chemistries.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Deruxtecan conjugation?
A1: Deruxtecan is typically conjugated to a monoclonal antibody (mAb) through a cysteine-based strategy. This involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups. These thiols then react with a maleimide-functionalized linker attached to the Deruxtecan payload, forming a stable thioether bond. The most common linker used is a cleavable tetrapeptide, such as Gly-Phe-Gly-Gly (GGFG).
Q2: What is the role of 2-hydroxypropanamide in the context of Deruxtecan?
A2: "Deruxtecan 2-hydroxypropanamide" refers to the cytotoxic payload component of the drug-linker conjugate. It is a derivative of exatecan, a potent topoisomerase I inhibitor. The 2-hydroxypropanamide moiety is an integral part of this payload's chemical structure.[1][2][3]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for Deruxtecan ADCs and why is it important?
A3: For many Deruxtecan-based ADCs, such as Trastuzumab Deruxtecan, the target DAR is approximately 8.[4] This high DAR is a key feature that contributes to the potent bystander killing effect of these ADCs.[4] Maintaining a consistent and optimal DAR is critical for ensuring the efficacy, safety, and pharmacokinetic profile of the ADC. Low DAR may lead to reduced potency, while excessively high DAR can increase the risk of aggregation and toxicity.[5]
Q4: What are the main challenges encountered during Deruxtecan conjugation?
A4: The primary challenges include:
-
Achieving a consistent and optimal Drug-to-Antibody Ratio (DAR).
-
Preventing ADC aggregation , which can be driven by the hydrophobicity of the payload.
-
Ensuring the stability of the maleimide-thiol linkage to prevent premature drug release.
-
Controlling the heterogeneity of the final ADC product.
-
Developing robust and reproducible manufacturing processes. [5][6]
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Q: We are observing significant batch-to-batch variability in our DAR, or the DAR is consistently lower than our target of 8. What are the likely causes and how can we troubleshoot this?
A: Inconsistent or low DAR is a common challenge in ADC manufacturing. Here are the potential causes and recommended troubleshooting steps:
-
Incomplete Antibody Reduction: The generation of free thiols from disulfide bonds is a critical step.
-
Troubleshooting:
-
Optimize Reducing Agent Concentration: The molar ratio of the reducing agent (e.g., TCEP or DTT) to the antibody is crucial. Insufficient reducing agent will result in incomplete disulfide bond reduction. Conversely, an excessive amount can lead to the reduction of intramolecular disulfide bonds, potentially affecting antibody structure and stability. Perform small-scale experiments with a range of reducing agent concentrations to determine the optimal ratio.[7]
-
Control Reduction Time and Temperature: The reduction reaction is time and temperature-dependent. Ensure consistent incubation times and temperatures across all batches. Increased temperature can enhance reduction but may also risk antibody denaturation.[7]
-
Check for Trisulfide Bonds: The presence of interchain trisulfide bonds in the monoclonal antibody starting material can lead to variability in the reduction step, as they react with TCEP without generating free thiols for conjugation.[8][9]
-
-
-
Suboptimal Conjugation Reaction Conditions: The reaction between the maleimide (B117702) linker and the antibody's thiol groups requires specific conditions for optimal efficiency.
-
Troubleshooting:
-
Control Reaction pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[10][11] At pH values above 7.5, maleimides can also react with amine groups (e.g., on lysine (B10760008) residues), leading to product heterogeneity.[10]
-
Optimize Molar Ratio of Drug-Linker: A sufficient molar excess of the maleimide-functionalized drug-linker is needed to drive the reaction to completion. However, a large excess can lead to non-specific reactions and difficulties in purification. Titrate the molar ratio to find the optimal balance.
-
Monitor Reaction Time and Temperature: While longer reaction times can increase conjugation, they may also lead to ADC degradation or aggregation. Monitor the reaction progress over time to identify the optimal duration. Most conjugation reactions are performed at room temperature or 4°C.
-
-
-
Instability of Reagents:
-
Troubleshooting:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. Prepare maleimide solutions immediately before use and avoid prolonged storage in aqueous buffers.[4]
-
Thiol Oxidation: Free thiol groups on the reduced antibody can re-oxidize to form disulfide bonds, making them unavailable for conjugation. Work with degassed buffers and consider including a chelating agent like EDTA to prevent metal-catalyzed oxidation.[12]
-
-
Quantitative Data Summary: Impact of Process Parameters on DAR
| Parameter | Condition | Expected Impact on DAR | Reference |
| Reducing Agent (TCEP) to mAb Molar Ratio | Increasing Ratio | Increases DAR up to a plateau, then potential for over-reduction. | [7][8] |
| Conjugation pH | pH 6.5 - 7.5 | Optimal for thiol-maleimide reaction, maximizing DAR. | [10][11] |
| pH > 7.5 | Potential for side reactions with amines, leading to heterogeneity. | [10] | |
| Temperature of Reduction | Increasing Temperature (e.g., 37°C vs. RT) | Can increase the rate and extent of reduction, leading to a higher DAR. | [7] |
| Drug-Linker to mAb Molar Ratio | Increasing Ratio | Increases DAR, but excessive amounts can lead to aggregation. | [13] |
Issue 2: ADC Aggregation
Q: We are observing a high percentage of aggregates in our final ADC product, as determined by Size Exclusion Chromatography (SEC). What are the causes and how can we mitigate this?
A: Aggregation is a critical quality attribute to control as it can impact the efficacy, safety, and immunogenicity of the ADC. The hydrophobic nature of the Deruxtecan payload is a primary driver of aggregation.
-
Hydrophobicity of the Payload: The conjugation of multiple hydrophobic drug-linker molecules to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.
-
Troubleshooting:
-
Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., surfactants like polysorbate 20, or sugars like trehalose), to find a formulation that minimizes aggregation.[2]
-
Control DAR: Higher DAR species are generally more prone to aggregation due to increased hydrophobicity. Tightly controlling the conjugation process to achieve the target DAR and minimize the population of higher DAR species is crucial.[10]
-
-
-
Conjugation Process Conditions:
-
Troubleshooting:
-
Avoid Harsh Conditions: High temperatures or extreme pH during the conjugation or purification steps can lead to antibody denaturation and subsequent aggregation.
-
Solvent Effects: If organic co-solvents are used to dissolve the drug-linker, their concentration should be minimized as they can promote protein aggregation.
-
-
Quantitative Data Summary: Factors Influencing ADC Aggregation
| Parameter | Condition | Expected Impact on Aggregation | Reference |
| Drug-to-Antibody Ratio (DAR) | Higher DAR | Increased aggregation due to higher hydrophobicity. | [10] |
| Formulation pH | pH near the isoelectric point (pI) of the ADC | Increased aggregation due to reduced electrostatic repulsion. | [5][14] |
| Temperature | Elevated Temperature | Increased aggregation due to protein unfolding and exposure of hydrophobic regions. | [15] |
| Excipients (e.g., Polysorbate 20, Trehalose) | Presence in Formulation | Can reduce aggregation by stabilizing the protein structure. | [2] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of Deruxtecan
This protocol outlines a general procedure for conjugating a maleimide-functionalized Deruxtecan linker to an antibody via reduced interchain disulfide bonds.
1. Antibody Reduction: a. Prepare the antibody in a suitable, degassed buffer (e.g., PBS, pH 7.0-7.5) containing a chelating agent (e.g., 1 mM EDTA). b. Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP). A typical starting point is a 2-5 fold molar excess over the antibody. c. Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[16]
2. Conjugation Reaction: a. Prepare a stock solution of the maleimide-functionalized Deruxtecan linker in an anhydrous, water-miscible organic solvent like DMSO. b. Add the drug-linker solution to the reduced antibody solution. A typical starting molar excess of the drug-linker to the antibody is 1.2 to 1.5 per thiol group. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[17]
3. Quenching: a. To stop the reaction, add a quenching agent such as N-acetylcysteine in a 5 to 10-fold molar excess relative to the unreacted maleimide groups. b. Incubate for an additional 20-30 minutes at room temperature.
4. Purification: a. Purify the ADC from excess drug-linker, quenching agent, and any aggregates using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule adds to the overall hydrophobicity, HIC can resolve species with different DARs.
1. Mobile Phases: a. Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0. b. Mobile Phase B (Low Salt): 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol.
2. Chromatographic Conditions: a. Column: A HIC column suitable for ADC analysis (e.g., TSKgel HIC-ADC Butyl). b. Flow Rate: 0.8 mL/min. c. Detection: UV at 280 nm. d. Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 10% to 100% B over 12 minutes.[18]
3. Data Analysis: a. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, DAR 4, DAR 6, DAR 8), which are more retained on the column due to their higher hydrophobicity. b. The average DAR is calculated from the relative peak areas of the different DAR species.
Protocol 3: Aggregate Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric ADC, will elute earlier.
1. Mobile Phase: a. A physiological buffer such as 150 mM sodium phosphate, pH 7.4. The exact composition may need to be optimized to minimize non-specific interactions with the column.
2. Chromatographic Conditions: a. Column: An SEC column with a pore size suitable for separating antibody monomers from aggregates (e.g., 300 Å). b. Flow Rate: A typical flow rate is 0.5 mL/min. c. Detection: UV at 280 nm.
3. Data Analysis: a. The main peak corresponds to the monomeric ADC. Any peaks eluting before the main peak are considered high molecular weight species (aggregates). b. The percentage of aggregation is calculated by dividing the area of the aggregate peaks by the total area of all peaks.
Visualizations
Caption: General workflow for cysteine-based conjugation of Deruxtecan.
Caption: Troubleshooting logic for inconsistent Drug-to-Antibody Ratio (DAR).
References
- 1. agilent.com [agilent.com]
- 2. criver.com [criver.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. susupport.com [susupport.com]
- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. mycenax.com [mycenax.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Enhancing the Stability of Deruxtecan 2-hydroxypropanamide ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the experimental use of Deruxtecan (B607063) 2-hydroxypropanamide Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the composition of the Deruxtecan linker-payload, and how does it influence stability?
A1: Deruxtecan is a drug-linker conjugate composed of a cleavable maleimide-based tetrapeptide linker (glycine-glycine-phenylalanine-glycine), a self-immolative spacer, and the topoisomerase I inhibitor payload, an exatecan (B1662903) derivative (DXd).[1][2][3][4][5] The "2-hydroxypropanamide" moiety is an integral part of the DXd payload's chemical structure. The stability of this ADC is critically dependent on the integrity of the linker in systemic circulation to prevent premature payload release.[6] The linker is designed to be stable in plasma but is cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells, ensuring targeted drug delivery.[6][7][8]
Q2: What are the primary degradation pathways for Deruxtecan ADCs?
A2: The primary degradation pathways for Deruxtecan ADCs include:
-
Aggregation: Formation of high molecular weight species (HMWs) is a common issue, often induced by the hydrophobicity of the payload, formulation conditions (e.g., pH), and exposure to physical stress like agitation or freeze-thaw cycles.[9][10][11][12]
-
Fragmentation: Cleavage of the antibody backbone, particularly in the hinge region, can occur under stressful conditions like low pH.[13]
-
Deconjugation: Premature cleavage of the linker can lead to the release of the cytotoxic payload into systemic circulation, potentially causing off-target toxicity. However, studies have shown that the Deruxtecan linker is highly stable in human plasma, with only 2.1% of the DXd payload released after 21 days of incubation.[14]
-
Photodegradation: Deruxtecan ADCs are sensitive to light, especially short-wavelength light.[9] Exposure can lead to the formation of HMW species, degradation of the payload, and post-translational modifications on the antibody.[2][9][15]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of Deruxtecan ADCs?
A3: A higher DAR, meaning more payload molecules per antibody, generally increases the hydrophobicity of the ADC. This increased hydrophobicity can lead to a higher propensity for aggregation, especially under thermal stress.[5][16] While a high DAR is desirable for efficacy, it presents a challenge for maintaining the physical stability of the ADC. Trastuzumab Deruxtecan has a high DAR of approximately 8, which contributes to its potent anti-tumor activity but also necessitates careful formulation and handling to prevent aggregation.[7][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of Deruxtecan 2-hydroxypropanamide ADCs.
Issue 1: Increased Aggregation Observed in SEC-HPLC Analysis
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Suboptimal Formulation pH | The pH of the formulation buffer can significantly impact protein stability. Conduct a pH screening study to identify the optimal pH that minimizes aggregation. For many monoclonal antibodies, a pH range of 5.0-7.0 is often used. Low pH can induce fragmentation, while high pH can promote aggregation.[13] |
| Inappropriate Buffer Composition | The choice and concentration of buffer salts and excipients are critical. Ensure the formulation contains appropriate stabilizers. Histidine is a common buffer used in ADC formulations.[1] |
| Thermal Stress | Exposure to elevated temperatures can induce aggregation.[5] Review storage and handling procedures to ensure the ADC is maintained at the recommended temperature (typically 2-8°C).[3] Avoid repeated freeze-thaw cycles. |
| Mechanical Stress | Agitation or shear stress during processing (e.g., pumping, filtration) can lead to aggregation. Optimize process parameters to minimize mechanical stress. |
| High ADC Concentration | Higher protein concentrations can increase the rate of aggregation. If experimentally feasible, evaluate the effect of working with a lower ADC concentration. |
| Photodegradation | Exposure to light can cause the formation of HMW species.[9] Protect the ADC from light at all stages of handling, storage, and analysis by using amber vials or covering containers with foil.[9][17] |
Issue 2: Evidence of Payload Deconjugation in Mass Spectrometry Analysis
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Enzymatic Cleavage in In Vitro Assays | If working with cell-based assays or biological matrices, premature cleavage of the linker by proteases may occur. The Deruxtecan linker is designed to be cleaved by lysosomal enzymes like cathepsins.[7] Ensure experimental conditions are appropriate and consider the use of protease inhibitors if necessary for specific analytical purposes. |
| Chemical Instability of the Linker | While the Deruxtecan linker is generally stable, extreme pH or the presence of certain reactive species could potentially lead to its cleavage. Maintain the ADC in a formulation buffer with a pH that ensures linker stability (typically around pH 5.0-7.0). |
| In-source Fragmentation during MS Analysis | The conditions within the mass spectrometer's ion source can sometimes induce fragmentation. Optimize MS parameters (e.g., cone voltage, source temperature) to minimize in-source decay. |
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of Deruxtecan ADCs.
Table 1: In Vitro Plasma Stability of Trastuzumab Deruxtecan
| Species | Incubation Time | % DXd Released | Reference |
| Human | 21 days | 2.1 | [14] |
| Cynomolgus Monkey | - | Low (linker-drug stable) | [14] |
Table 2: Thermal Stability of Trastuzumab and Trastuzumab-ADCs by Differential Scanning Calorimetry (DSC)
| Molecule | Transition 1 (Tm1 °C) | Transition 2 (Tm2 °C) | Transition 3 (Tm3 °C) | Reference |
| Trastuzumab | 71.5 | 83.5 | - | [1] |
| Trastuzumab-ADC (Generic) | Slightly decreased vs. Trastuzumab | - | Present | [1] |
| Trastuzumab-MC-VC-PAB-MMAE (DAR=2.0) | Decreased with increasing DAR | - | - | [1] |
Note: Specific Tm values for Trastuzumab Deruxtecan were not available in the searched literature, but the general trend for ADCs is a slight decrease in thermal stability upon conjugation.
Table 3: Photostability of a Deruxtecan ADC (ADC A) under Cool White Light Exposure
| Light Dose (klux*hours) | Change in %HMW | Reference |
| 48 | ~1% | [2] |
| 96 | ~2% | [2] |
| 144 | ~3% | [2] |
Key Experimental Protocols
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis
-
Purpose: To separate and quantify high molecular weight species (aggregates), monomer, and fragments.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Temperature: Ambient.
-
Procedure:
-
Equilibrate the column with mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the ADC sample (typically at a concentration of 1 mg/mL).
-
Run the analysis for approximately 30 minutes.
-
Integrate the peak areas for HMW species, monomer, and fragments to determine their relative percentages.
-
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
-
Purpose: To separate ADC species with different numbers of conjugated payloads based on their hydrophobicity.
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 5-20% isopropanol.
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Temperature: 25°C.
-
Procedure:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the ADC sample.
-
Run the gradient to elute species with increasing hydrophobicity (higher DAR).
-
Calculate the average DAR by integrating the peak areas of each DAR species and weighting them by their respective drug load.
-
Mass Spectrometry (MS) for Deconjugation Analysis
-
Purpose: To identify and quantify the free payload and different ADC species in a sample.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatography: Reversed-phase chromatography using a C4 or C8 column is often employed to separate the ADC, antibody, and free payload.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurement.
-
Procedure:
-
Develop an LC method to separate the components of interest.
-
Acquire mass spectra in both intact and fragmented modes.
-
For intact mass analysis, the average DAR can be calculated from the mass of the different ADC species.
-
For deconjugation analysis, monitor for the presence and intensity of the ion corresponding to the free DXd payload.
-
Peptide mapping after enzymatic digestion can be used to identify specific conjugation sites and any modifications.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Deruxtecan ADCs.
Caption: Troubleshooting guide for ADC aggregation.
Caption: Major degradation pathways of Deruxtecan ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cellsciences.com [cellsciences.com]
- 4. Monographie - Trastuzumab deruxtecan - Stabilis 4.0 [stabilis.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The pharmaceutical stability of trastuzumab after short-term storage at room temperature assessed by analytical techniques and tumour imaging by microSPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Photo Degradation and Stabilization Strategies of Antibody-Drug Conjugates with Camptothecin Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bystander Killing Effect of Deruxtecan 2-hydroxypropanamide ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bystander killing effect of Deruxtecan 2-hydroxypropanamide Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the bystander killing effect and why is it important for Deruxtecan ADCs?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also neighboring antigen-negative (Ag-) cells.[1] This is crucial for Deruxtecan ADCs, which are designed to treat solid tumors with heterogeneous antigen expression.[1] The bystander effect helps to overcome this heterogeneity by allowing the cytotoxic payload to diffuse from the target cell to adjacent tumor cells, regardless of their antigen status, thereby enhancing the overall anti-tumor efficacy.[2][3]
Q2: What are the key molecular features of Deruxtecan ADCs that mediate the bystander effect?
The bystander effect of Deruxtecan ADCs, such as Trastuzumab Deruxtecan (T-DXd), is primarily attributed to two key features:
-
Cleavable Linker: These ADCs utilize a tumor-selective cleavable linker, often a tetrapeptide-based linker, that is stable in plasma but is cleaved by enzymes like cathepsins, which are upregulated in the tumor microenvironment.[2][4][5] This cleavage can occur both intracellularly within lysosomes and potentially extracellularly.[6][7]
-
Membrane-Permeable Payload: The payload, DXd (an exatecan (B1662903) derivative), is a potent topoisomerase I inhibitor.[4][5] Upon cleavage from the antibody, the released DXd is membrane-permeable, allowing it to diffuse out of the target cell and into neighboring cells to exert its cytotoxic effect.[2][4][8]
Q3: How does the hydrophobicity of the payload influence the bystander effect?
The hydrophobicity of the payload is a critical factor. A more hydrophobic or lipophilic payload generally exhibits better membrane permeability, which is essential for the bystander effect.[] However, excessive hydrophobicity can lead to ADC aggregation, increased plasma clearance, and non-specific uptake, potentially narrowing the therapeutic window.[10][11] Therefore, a balance in payload hydrophobicity is necessary for an effective bystander effect with acceptable toxicity.
Q4: What is the proposed mechanism of action for the bystander killing effect of T-DXd?
The proposed mechanism involves a sequence of events:
-
Binding and Internalization: The ADC binds to the target antigen (e.g., HER2) on the surface of a cancer cell and is internalized.[8]
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the DXd payload.[2][8]
-
Induction of Apoptosis in Target Cell: The released DXd induces DNA damage and apoptosis in the antigen-positive target cell.[8]
-
Payload Diffusion: Due to its membrane permeability, DXd diffuses out of the dying target cell and into the surrounding tumor microenvironment.[8][12]
-
Killing of Bystander Cells: The diffused DXd enters neighboring antigen-negative tumor cells, causing DNA damage and apoptosis, thus achieving the bystander killing effect.[8]
Recent studies also suggest that extracellular cleavage of the linker by proteases like Cathepsin L in the tumor microenvironment can contribute to payload release and the bystander effect, especially in tumors with low antigen expression.[6][7]
Troubleshooting Experimental Assays
Problem: No significant bystander killing is observed in our in vitro co-culture assay.
-
Possible Cause 1: Inefficient payload release.
-
Solution: Ensure the ADC concentration is sufficient to effectively kill the target antigen-positive cells. Perform a dose-response curve on the target cells alone to determine the optimal concentration.[13] Confirm that the linker is being cleaved by verifying the expression of relevant enzymes (e.g., cathepsins) in the target cell line.
-
-
Possible Cause 2: Bystander cells are resistant to the payload.
-
Solution: Test the direct sensitivity of the bystander (antigen-negative) cell line to the free payload (DXd) in a separate experiment to confirm it is not inherently resistant.
-
-
Possible Cause 3: Insufficient co-culture time.
-
Solution: The bystander effect is time-dependent. Conduct a time-course experiment (e.g., 48, 72, 96 hours) to identify the optimal duration for observing the effect.[13]
-
-
Possible Cause 4: Low membrane permeability of the released payload.
-
Solution: While DXd is known to be membrane-permeable, experimental conditions can influence this. Ensure that the cell culture medium composition does not hinder payload diffusion.
-
Problem: High background toxicity in antigen-negative cells in a monoculture control.
-
Possible Cause 1: Premature payload release in the medium.
-
Solution: This could indicate linker instability. Evaluate the stability of the ADC in the cell culture medium over time by measuring the amount of free payload. Consider optimizing the linker chemistry for better stability.[14]
-
-
Possible Cause 2: Non-specific uptake of the ADC.
-
Solution: The antigen-negative cell line may have some level of non-specific ADC uptake. This can be assessed using a fluorescently labeled non-targeting control ADC.
-
Problem: Inconsistent results between bystander effect experiments.
-
Possible Cause 1: Variability in cell seeding and ratios.
-
Solution: Standardize the cell seeding densities and the ratio of antigen-positive to antigen-negative cells. Inconsistent ratios will lead to variable results.
-
-
Possible Cause 2: Degradation of the released payload in conditioned medium assays.
-
Solution: Use the conditioned medium immediately after harvesting. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles, although fresh preparation is always recommended.[13]
-
Data Summary Tables
Table 1: Comparison of In Vitro Cytotoxicity of HER2-Targeted ADCs
| ADC | Target Cell Line (HER2+) | IC50 (nM) | Bystander Cell Line (HER2-) | Bystander Killing |
| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | Potent | U-87 MG | Significant |
| Trastuzumab Emtansine (T-DM1) | SK-BR-3 | Potent | U-87 MG | Not Observed |
Data summarized from a comparative study.[15] The potent cytotoxicity in the bystander cell line for T-DXd highlights its strong bystander effect, which is absent with T-DM1.
Table 2: Factors Influencing the Bystander Killing Effect
| Factor | Influence on Bystander Effect | Key Considerations |
| Linker Chemistry | High | Cleavable linkers are essential for payload release and the bystander effect.[][16] Linker stability in circulation is crucial to prevent premature payload release and systemic toxicity.[14] |
| Payload Properties | High | High membrane permeability (lipophilicity) is required for diffusion into neighboring cells.[][17] Extremely high hydrophobicity can lead to aggregation and poor pharmacokinetics.[10] |
| Drug-to-Antibody Ratio (DAR) | Moderate | A higher DAR, as seen in T-DXd (around 8), can increase the amount of payload delivered to the tumor, potentially enhancing the bystander effect.[2][5] |
| Antigen Expression Level | Moderate | While the bystander effect can compensate for low or heterogeneous antigen expression, a sufficient number of antigen-positive cells are needed to initiate the payload release. |
| Tumor Microenvironment | High | The presence of enzymes like cathepsins is necessary for cleaving the linker.[6][7] The dense extracellular matrix can impede payload diffusion. |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) target cell line (e.g., SK-BR-3 for HER2)
-
Antigen-negative (Ag-) bystander cell line (e.g., MCF7 or U-87 MG for HER2)[15][18]
-
Fluorescently labeled Ag- cells (e.g., GFP-expressing) for easy identification.
-
Deruxtecan ADC and a non-bystander control ADC (e.g., T-DM1).
-
Cell culture reagents.
-
96-well plates.
-
Flow cytometer or a real-time cell imaging system (e.g., Agilent xCELLigence RTCA eSight).[18]
Procedure:
-
Cell Preparation: Culture Ag+ and Ag- cells separately. If not already fluorescent, label the Ag- cells with a fluorescent marker like GFP for easy discrimination.
-
Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[19] Include monoculture controls for both cell lines.
-
ADC Treatment: After 24 hours, treat the cells with serial dilutions of the Deruxtecan ADC and the control ADC.[18] Include an untreated control.
-
Incubation: Incubate the plates for 72-96 hours.[19]
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide). Analyze by flow cytometry, gating on the fluorescently labeled Ag- cells to quantify their viability.[19]
-
Real-time Imaging: If using a system like the xCELLigence RTCA eSight, monitor cell viability in real-time through impedance measurements and imaging.[18]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect is mediated by a soluble factor (the released payload) in the medium.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Conditioned Medium: Seed the Ag+ cells in a culture dish. After 24 hours, treat the cells with the Deruxtecan ADC for 48-72 hours. Collect the culture supernatant (conditioned medium).
-
Treat Bystander Cells: Seed the Ag- cells in a 96-well plate. After 24 hours, replace the medium with the conditioned medium collected in the previous step.[18]
-
Incubation and Analysis: Incubate for 48-72 hours and assess the viability of the Ag- cells using a standard viability assay (e.g., MTT or CellTiter-Glo) or real-time imaging.[20]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of the bystander killing effect of Deruxtecan ADCs.
Experimental Workflow: Co-Culture Assay
Caption: Workflow for the in vitro co-culture bystander effect assay.
Logical Relationship: Factors Influencing Bystander Effect
Caption: Key factors influencing the bystander killing effect of ADCs.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 3. techbullion.com [techbullion.com]
- 4. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Unraveling the Payload: A Comparative Analysis of Deruxtecan in Antibody-Drug Conjugates
A detailed examination of Deruxtecan's role and characteristics as a potent payload in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, and the experimental protocols used to evaluate its efficacy and safety.
In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of therapeutics. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, delivered directly to cancer cells. A critical component of an ADC's success is the nature of its payload. Deruxtecan (B607063) (DXd), a novel and potent topoisomerase I inhibitor, has garnered significant attention and is the payload in several clinically successful ADCs, such as Trastuzumab Deruxtecan (T-DXd).
This guide provides a comparative analysis of Deruxtecan. It is important to note that extensive literature searches did not yield publicly available information on a distinct compound named "Deruxtecan 2-hydroxypropanamide" for a direct comparison. Therefore, this guide will focus on the well-characterized payload, Deruxtecan, providing a deep dive into its mechanism, performance data from key experimental assays, and detailed protocols to aid in the research and development of next-generation ADCs.
Mechanism of Action: Deruxtecan's Assault on Cancer Cells
Deruxtecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The process unfolds in a series of coordinated steps:
-
Target Binding and Internalization: The ADC, for instance T-DXd, binds to its target receptor (e.g., HER2) on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the ADC-receptor complex is engulfed by the cell.[1][2]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome. Within the acidic environment of the lysosome, the linker connecting the antibody to Deruxtecan is cleaved by enzymes like cathepsins.[1][3]
-
Topoisomerase I Inhibition: The released Deruxtecan, a derivative of exatecan (B1662903), then translocates to the nucleus. Here, it binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication.[2][4]
-
Induction of Apoptosis: The extensive DNA damage triggers a cellular cascade leading to programmed cell death, or apoptosis.[2]
-
Bystander Effect: A key feature of Deruxtecan is its high membrane permeability. This allows it to diffuse out of the target cancer cell and kill neighboring cancer cells, even if they do not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors.[1][3]
Signaling Pathways and Experimental Workflows
The mechanism of action of Deruxtecan-based ADCs involves a series of sequential events, from binding to the target cell to the induction of apoptosis. The subsequent DNA damage can also trigger various cellular signaling pathways.
Caption: Mechanism of action of a Deruxtecan-based ADC.
The evaluation of ADCs is a multi-step process, starting from in vitro characterization to in vivo efficacy and safety assessment.
Caption: General workflow for ADC evaluation.
Performance Data: A Tabular Comparison
The following tables summarize key performance data for Deruxtecan-based ADCs from representative studies. It is important to note that direct head-to-head comparative data for Deruxtecan and "this compound" is not available in the public domain. The data presented here is for Deruxtecan.
Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) Payload
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| KPL-4 | Breast Cancer | 1.43 | [5] |
| NCI-N87 | Gastric Cancer | 4.07 | [5] |
| SK-BR-3 | Breast Cancer | 2.55 | [5] |
| MDA-MB-468 | Breast Cancer | 3.12 | [5] |
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Xenograft Model | Cancer Type | ADC Dose | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 | Gastric Cancer (HER2-positive) | 10 mg/kg | >100 (Regression) | [5] |
| Capan-1 | Pancreatic Cancer (HER2 low) | 10 mg/kg | Significant Inhibition | [5] |
| KPL-4 | Breast Cancer (HER2-positive) | 5.4 mg/kg | Significant Regression | [6] |
Table 3: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) in Mice
| Parameter | Value | Unit | Reference |
| Half-life (t½) of total antibody | ~4.5 | days | [7] |
| Clearance (CL) of total antibody | ~0.3 | mL/day/kg | [7] |
| Half-life (t½) of ADC | ~3.9 | days | [7] |
| Clearance (CL) of ADC | ~0.4 | mL/day/kg | [7] |
Note: Pharmacokinetic parameters can vary depending on the animal model and analytical methods used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of Deruxtecan-based ADCs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC, which is a measure of its potency.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control (untreated cells), and a positive control (free payload).
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.[8][9]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, non-targeting ADC, test ADC at various doses). The ADC is typically administered intravenously.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Key endpoints include tumor growth inhibition, tumor regression, and overall survival.
-
Toxicity Monitoring: Animal body weight and overall health are monitored as indicators of toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[10][11][12]
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of an ADC.
Methodology:
-
Animal Model and Dosing: Mice or other relevant animal models are administered a single dose of the ADC, typically intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Analyte Measurement: The concentrations of different ADC components are measured in the plasma using specific and sensitive analytical methods:
-
Total Antibody: Typically measured using a ligand-binding assay such as ELISA.
-
ADC (Conjugated Antibody): Can be measured by ELISA or by affinity capture followed by LC-MS/MS.
-
Unconjugated Payload: Measured using a highly sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][13][14]
-
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using specialized software.[15][16]
Conclusion
Deruxtecan has established itself as a highly potent and effective payload for a new generation of ADCs. Its mechanism of action, which includes potent topoisomerase I inhibition and a significant bystander effect, contributes to its remarkable clinical activity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of ADCs incorporating Deruxtecan and other novel payloads. As the field of ADCs continues to evolve, a thorough understanding of the payload's characteristics and robust experimental validation will remain paramount for the development of safer and more effective cancer therapies. While a direct comparison with "this compound" could not be conducted due to a lack of available data, the comprehensive information on Deruxtecan presented here serves as a valuable resource for the scientific community.
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Antibody-Drug Conjugates in the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 15. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deruxtecan Payloads and Other Prominent ADC Warheads
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Deruxtecan's cytotoxic payload, DXd, with other leading payloads used in antibody-drug conjugates (ADCs). The following sections detail their mechanisms of action, comparative efficacy from preclinical and clinical studies, and key pharmacological characteristics to inform ADC development strategies.
Introduction to ADC Payloads
Antibody-drug conjugates are a class of targeted therapies that utilize the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the antibody, the linker, and the cytotoxic payload. The payload is the component responsible for inducing cell death upon internalization into the target cell. Payloads are broadly categorized by their mechanism of action, with the most common being microtubule inhibitors and DNA damaging agents.[1][2]
This guide focuses on a comparative analysis of Deruxtecan's payload, DXd, a topoisomerase I inhibitor, against other widely used payloads, including those from the topoisomerase I inhibitor class and the microtubule inhibitor class.
Payloads Under Comparison
The following payloads are compared in this guide:
-
Topoisomerase I Inhibitors:
-
Deruxtecan (B607063) (DXd): A derivative of exatecan (B1662903) (DX-8951f) and the payload of Trastuzumab deruxtecan (Enhertu) and Datopotamab deruxtecan.[3][4]
-
SN-38: The active metabolite of irinotecan (B1672180) and the payload of Sacituzumab govitecan (Trodelvy).[3]
-
-
Microtubule Inhibitors:
-
Monomethyl Auristatin E (MMAE): A synthetic antineoplastic agent used in several approved ADCs, including Brentuximab vedotin (Adcetris).[1][5]
-
Monomethyl Auristatin F (MMAF): A derivative of MMAE with reduced cell permeability, used in Belantamab mafodotin (Blenrep).[1]
-
Mertansine (DM1): A maytansinoid derivative and the payload of Trastuzumab emtansine (Kadcyla).[1]
-
Soravtansine (B3322474) (DM4): Another maytansinoid derivative used in Mirvetuximab soravtansine (Elahere).[5]
-
Mechanism of Action
The payloads discussed in this guide employ distinct mechanisms to induce cancer cell death.
Topoisomerase I Inhibitors (DXd and SN-38)
Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription. It functions by creating transient single-strand breaks in the DNA to relieve torsional stress, after which it re-ligates the DNA strand.[6] DXd and SN-38 are camptothecin (B557342) derivatives that bind to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[6][7] This leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering apoptosis.[7]
Caption: Mechanism of action for Topoisomerase I inhibitor payloads like DXd and SN-38.
Microtubule Inhibitors (MMAE, MMAF, DM1, DM4)
Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.[8] Auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[1][8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Caption: Mechanism of action for microtubule inhibitor payloads.
Comparative Efficacy: Preclinical Data
A key preclinical study provides a direct comparison of ADCs constructed with an anti-Trop-2 monoclonal antibody (SY02) and linked to either MMAE, SN-38, or DXd. This allows for a head-to-head evaluation of the payloads' performance.[9]
In Vitro Cytotoxicity
The in vitro cytotoxicity of the three ADCs was assessed against two human cancer cell lines: CFPAC-1 (pancreatic cancer) and MDA-MB-468 (breast cancer). The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | ADC Payload | IC50 (ng/mL) | IC50 (nM) |
| CFPAC-1 | SY02-DXd | 0.46 | 0.28 |
| SY02-SN-38 | 0.83 | 0.52 | |
| SY02-MMAE | 1.19 | 0.74 | |
| MDA-MB-468 | SY02-DXd | 0.27 | 0.17 |
| SY02-SN-38 | 0.47 | 0.30 | |
| SY02-MMAE | 0.28 | 0.18 |
Data sourced from Yao et al., The AAPS Journal, 2022.[9]
In both cell lines, the ADC with the DXd payload demonstrated the highest potency (lowest IC50), followed closely by SN-38 and MMAE.
In Vivo Antitumor Activity
The antitumor activity of the Trop-2 ADCs was evaluated in mouse xenograft models using the same cell lines.
| Xenograft Model | ADC Payload (Dose) | Tumor Growth Inhibition (TGI) Rate | Outcome |
| CFPAC-1 | SY02-DXd (5 mg/kg) | 98.2% | Superior efficacy |
| SY02-SN-38 (5 mg/kg) | 87.3% | High efficacy | |
| SY02-MMAE (3 mg/kg) | - | Minimal tumor inhibition | |
| MDA-MB-468 | SY02-DXd (5 mg/kg) | - | Complete tumor regression |
| SY02-MMAE (3 mg/kg) | - | Complete tumor regression |
Data sourced from Yao et al., The AAPS Journal, 2022.[9]
In the CFPAC-1 model, SY02-DXd and SY02-SN-38 showed superior efficacy, while SY02-MMAE had little effect.[9] In the MDA-MB-468 model, both SY02-DXd and SY02-MMAE led to complete tumor regression, indicating high potency for both payloads in this context.[9]
Comparative Efficacy: Clinical Data (DESTINY-Breast03)
The phase 3 DESTINY-Breast03 trial provides a direct clinical comparison of Trastuzumab deruxtecan (T-DXd), which utilizes the DXd payload, and Trastuzumab emtansine (T-DM1), which uses the DM1 payload, in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.[10][11]
| Efficacy Endpoint | Trastuzumab deruxtecan (DXd) | Trastuzumab emtansine (DM1) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 28.8 months | 6.8 months | 0.33 (0.26-0.43) | <0.0001 |
| Objective Response Rate | 79.7% | 34.2% | - | <0.0001 |
| Complete Response | 16.1% | 8.7% | - | - |
| Partial Response | 63.6% | 25.5% | - | - |
Data from the DESTINY-Breast03 trial.[5][10]
The results of the DESTINY-Breast03 trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival and objective response rate for Trastuzumab deruxtecan compared to Trastuzumab emtansine.[10]
Key Payload Characteristics
Beyond direct efficacy, several other factors contribute to the overall performance and therapeutic window of an ADC payload.
| Characteristic | Deruxtecan (DXd) | SN-38 | MMAE | MMAF | DM1 | DM4 |
| Mechanism | Topoisomerase I Inhibitor | Topoisomerase I Inhibitor | Microtubule Inhibitor | Microtubule Inhibitor | Microtubule Inhibitor | Microtubule Inhibitor |
| Bystander Effect | High | High | High | Low | Low | Moderate |
| Membrane Permeability | High | High | High | Low | Low | Moderate |
| Potency | Very High | High | Very High | High | Very High | Very High |
The Bystander Effect
A key differentiator among ADC payloads is their ability to induce a "bystander effect." This occurs when a membrane-permeable payload is released from the target cell and diffuses into neighboring, potentially antigen-negative, cancer cells, leading to their death. This is particularly important in tumors with heterogeneous antigen expression.[12]
DXd and MMAE are known to have a potent bystander effect due to their high membrane permeability.[7][12] SN-38 also exhibits a bystander effect. In contrast, MMAF and DM1 (when released from a non-cleavable linker) are less membrane-permeable, which limits their bystander killing capability.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioanalytical Maze: A Comparative Guide to LC-MS Methodologies for Deruxtecan Quantification
For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) therapeutics, the precise quantification of payloads and their metabolites is paramount. This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of deruxtecan (B607063), the potent topoisomerase I inhibitor payload of the ADC trastuzumab deruxtecan (T-DXd). Additionally, it explores alternative immunoassay-based approaches and addresses the current landscape for the analysis of the putative metabolite, deruxtecan 2-hydroxypropanamide.
The intricate nature of ADCs necessitates a multi-faceted bioanalytical strategy to understand their pharmacokinetics (PK), efficacy, and safety. This involves the quantification of the intact ADC, the total antibody, the conjugated payload, and the free, unbound payload and its metabolites in various biological matrices. LC-MS has emerged as the gold standard for this purpose, offering high sensitivity, selectivity, and the ability to multiplex the analysis of different analytes.
Unveiling Deruxtecan: A Tale of Two LC-MS Approaches
This guide details two distinct, yet complementary, LC-MS-based workflows for the quantification of deruxtecan and the characterization of its parent ADC, trastuzumab deruxtecan. The first is a highly sensitive Triple Quadrupole LC-MS/MS method, ideal for pharmacokinetic studies requiring low detection limits. The second is a high-resolution LC-MS (HR-LC-MS) approach, which provides comprehensive characterization of the ADC at multiple levels.
Table 1: Performance Characteristics of LC-MS Methods for Deruxtecan Quantification
| Parameter | Triple Quadrupole LC-MS/MS Method (for free Deruxtecan) | High-Resolution LC-MS Method (for T-DXd characterization) |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL in rat plasma[1] | 0.05 µg/mL for intact T-DXd in human serum[2] |
| Linear Dynamic Range (LDR) | Not explicitly stated | 3.7 orders of magnitude[2] |
| Precision (%CV) | Not explicitly stated | <13% at all concentration levels[2] |
| Accuracy | Not explicitly stated | Within acceptable limits (not specified)[2] |
| Matrix | Rat Plasma[1] | Human Serum[2] |
In the Details: Experimental Protocols for Deruxtecan Analysis
A thorough understanding of the experimental methodologies is crucial for the replication and adaptation of these analytical techniques.
High-Sensitivity Triple Quadrupole LC-MS/MS for Free Deruxtecan
This method, developed by SCIEX, is designed for the sensitive quantification of the free deruxtecan payload in plasma.[1]
Sample Preparation:
-
Immunocapture: Trastuzumab deruxtecan is captured from 100 µL of rat plasma using biotinylated anti-DXd antibody conjugated to magnetic beads.
-
Elution: The captured ADC is eluted from the beads using 0.1% TFA in water.
-
Digestion (for conjugated payload): A separate aliquot is subjected to papain digestion to release the conjugated deruxtecan.
-
Analysis: The eluate containing the free deruxtecan is directly analyzed by LC-MS/MS.
Liquid Chromatography:
-
System: ExionLC AD system
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm, 100 Å)
-
Mobile Phase A: 0.1% v/v formic acid in water
-
Mobile Phase B: 0.1% v/v formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: SCIEX 7500+ System
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
Comprehensive High-Resolution LC-MS for T-DXd Characterization
This workflow, detailed by Thermo Fisher Scientific, allows for a multi-level characterization of trastuzumab deruxtecan, from the intact ADC down to the peptide level.[3]
Sample Preparation (Multiple Strategies):
-
Native Intact Mass Analysis: 20 µg of T-DXd is directly injected for analysis to determine the Drug-to-Antibody Ratio (DAR).
-
Reduced Chains Analysis: T-DXd is diluted in a denaturing buffer and reduced with DTT to separate the light and heavy chains.
-
Subunit Analysis: T-DXd is digested with IdeS enzyme followed by DTT reduction to produce F(ab')2 and Fc fragments.
-
Peptide Mapping: T-DXd is denatured, reduced, alkylated, and digested with trypsin to generate peptides for sequence coverage and post-translational modification analysis.
Liquid Chromatography:
-
System: Thermo Scientific Vanquish Flex UHPLC
-
Columns:
-
Native Intact MS: Thermo Scientific MAbPac SEC-1
-
Reduced Chains and Subunit Analysis: Thermo Scientific MAbPac RP
-
Peptide Mapping: Thermo Scientific Acclaim VANQUISH C18 UHPLC
-
-
Mobile Phases: Vary depending on the analysis (e.g., volatile buffers for native MS, acetonitrile/formic acid gradients for reversed-phase).
Mass Spectrometry:
-
System: Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer with BioPharma option
-
Ionization: ESI
-
Data Analysis: Thermo Scientific BioPharma Finder software
Visualizing the Workflow: A Step-by-Step Diagram
Caption: A generalized workflow for the LC-MS quantification of deruxtecan.
Beyond Mass Spectrometry: Alternative Quantification Strategies
While LC-MS offers unparalleled specificity, immunoassays present a viable, high-throughput alternative, particularly for the quantification of the total ADC or for screening purposes.
Immunoassays for Deruxtecan-Containing ADCs
GenScript offers a DXd ADC Pharmacokinetic ELISA Kit designed for the quantitative measurement of DXd-containing ADCs in cynomolgus monkey serum and plasma.[4] This type of assay typically employs a sandwich ELISA format where an anti-antibody is used for capture and an anti-drug antibody is used for detection.
Table 2: Comparison of LC-MS and Immunoassay Methods
| Feature | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | High (based on mass-to-charge ratio) | Can be susceptible to cross-reactivity |
| Sensitivity | Very high (sub-ng/mL levels achievable) | Typically in the ng/mL to µg/mL range |
| Multiplexing | Can simultaneously quantify parent drug and metabolites | Generally limited to a single analyte per assay |
| Development Time | Relatively longer | Can be faster, especially with available kits |
| Throughput | Moderate to high with automation | High |
| Information Provided | Quantitative and structural information | Primarily quantitative |
The Uncharted Territory: Quantification of this compound
A critical aspect of drug development is the characterization and quantification of metabolites. While "this compound" is listed as a stable analog of deruxtecan by some chemical suppliers, a validated bioanalytical method for its quantification in biological matrices has not been identified in the public domain at the time of this guide's publication.
The metabolism of deruxtecan itself is reported to be mediated by CYP3A4 in vitro.[5] The development of an LC-MS/MS method for its 2-hydroxypropanamide metabolite would likely follow similar principles to the methods described for the parent drug. This would involve:
-
Synthesis of an analytical standard of this compound.
-
Development of a specific sample extraction method to isolate the metabolite from the biological matrix.
-
Optimization of chromatographic conditions to achieve separation from the parent drug and other potential metabolites.
-
Identification of unique precursor and product ion transitions for sensitive and specific detection by tandem mass spectrometry.
-
Full method validation according to regulatory guidelines to ensure accuracy, precision, and reliability.
Conclusion: A Multi-Pronged Approach to Deruxtecan Bioanalysis
The robust bioanalysis of deruxtecan and its parent ADC, trastuzumab deruxtecan, is crucial for advancing this important therapeutic. This guide has highlighted validated LC-MS methodologies that provide both high sensitivity for PK studies and comprehensive characterization of the ADC. While LC-MS remains the cornerstone for definitive quantification, immunoassays offer a complementary high-throughput screening approach. The quantification of the 2-hydroxypropanamide metabolite of deruxtecan represents an area for future analytical method development. As the landscape of ADC therapeutics continues to evolve, the development and validation of precise and reliable bioanalytical methods will remain a critical driver of innovation and patient safety.
References
A Comparative Guide to the Cross-Reactivity of Deruxtecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on Deruxtecan-based antibody-drug conjugates (ADCs), focusing on their cross-reactivity and bystander effects. Deruxtecan (B607063) (DXd), a potent topoisomerase I inhibitor, is the cytotoxic payload in a growing class of ADCs targeting various tumor antigens. Understanding the specificity and potential for off-target effects of these ADCs is crucial for their continued development and clinical application.
Introduction to Deruxtecan ADCs
Deruxtecan-based ADCs are a class of targeted cancer therapies that combine a monoclonal antibody with the cytotoxic payload, deruxtecan, via a cleavable linker. This design allows for the specific delivery of the potent chemotherapy agent to tumor cells expressing the target antigen. Key examples of Deruxtecan ADCs include:
-
Trastuzumab Deruxtecan (T-DXd, Enhertu®): Targets Human Epidermal Growth Factor Receptor 2 (HER2).
-
Patritumab Deruxtecan (HER3-DXd): Targets Human Epidermal Growth Factor Receptor 3 (HER3).
-
Datopotamab Deruxtecan (Dato-DXd): Targets Trophoblast Cell Surface Antigen 2 (TROP2).
A significant feature of Deruxtecan-based ADCs is the high membrane permeability of the DXd payload. This property enables a "bystander effect," where the released DXd can diffuse into and kill adjacent tumor cells that may not express the target antigen, thereby addressing tumor heterogeneity.[1][2]
Comparative In Vitro Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for Trastuzumab Deruxtecan, Patritumab Deruxtecan, and Datopotamab Deruxtecan across a range of cancer cell lines with varying levels of target antigen expression. It is important to note that these values are compiled from different studies and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression Level | IC50 (µg/mL) | Reference |
| NCI-N87 | Gastric Cancer | High | Calculated | [3][4] |
| Gastric Cancer Cell Lines (Panel of 49) | Gastric Cancer | Overexpression, Moderate, Low, Non-expressing | Sensitive across levels | [3][4] |
Trastuzumab deruxtecan has demonstrated sensitivity in gastric cancer cell lines with varying levels of HER2 expression, including those with low or no expression.[3][4]
Table 2: In Vitro Cytotoxicity of Patritumab Deruxtecan (HER3-DXd)
| Cell Line | Cancer Type | HER3 Expression Level | IC50 (nM) | Reference |
| MDA-MB-231 (transduced) | Breast Cancer | Wild-type & Mutant | Not specified, showed growth inhibition | [5] |
| BT474 | Breast Cancer | High | >1000 | [6] |
| SK-BR-3 | Breast Cancer | High | 62.55 | [6] |
| NCI-H446 | Lung Cancer | Low | >1000 | [6] |
Patritumab deruxtecan shows activity against breast cancer cells expressing both wild-type and mutated HER3.[5]
Table 3: In Vitro Cytotoxicity of Datopotamab Deruxtecan (Dato-DXd)
| Cell Line | Cancer Type | TROP2 Expression Level | IC50 (µg/mL) | Reference |
| TROP2-expressing CS cell lines | Uterine/Ovarian Carcinosarcoma | High | Sensitive | [7] |
| Low-expressing CS cell lines | Uterine/Ovarian Carcinosarcoma | Low | No significant cytotoxicity | [7] |
| BCX.010CL-TROP2 | Breast Cancer | Overexpressing | <0.01 | [8] |
| BCX.012CL-TROP2 | Breast Cancer | Overexpressing | <0.01 | [8] |
| TROP2-negative control cell lines | Breast Cancer | Negative | >100 | [8] |
Datopotamab deruxtecan demonstrates high potency in TROP2-expressing cell lines, with significantly less activity in cells with low or no TROP2 expression.[7][8]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ADC cross-reactivity and performance. Below are representative protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
-
Cell Seeding: Plate cancer cell lines with varying antigen expression levels in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the Deruxtecan ADC and a non-targeting control ADC for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[9]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a Deruxtecan ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Preparation: Label the antigen-negative bystander cell line with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same well.
-
ADC Treatment: Treat the co-culture with the Deruxtecan ADC at a concentration that is cytotoxic to the target cells.
-
Incubation: Incubate the cells for a duration sufficient to allow for payload release and diffusion.
-
Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled bystander cells.
-
Data Interpretation: A significant reduction in the viability of the bystander cells in the presence of the target cells and the ADC indicates a bystander killing effect.[1][10]
ADC Binding Affinity Assay (Flow Cytometry)
This method quantifies the binding of an ADC to its target antigen on the cell surface.
-
Cell Preparation: Prepare a single-cell suspension of target antigen-expressing cells.
-
Blocking (Optional): If cells express Fc receptors, incubate with an Fc blocking reagent to prevent non-specific binding.
-
ADC Incubation: Incubate the cells with serial dilutions of the Deruxtecan ADC or an isotype control ADC.
-
Secondary Antibody Staining: If the primary ADC is not fluorescently labeled, wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the ADC.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).
-
Data Analysis: Plot the MFI against the ADC concentration and fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd).[11][12]
Visualizing Mechanisms and Workflows
Mechanism of Action of Deruxtecan ADCs
The following diagram illustrates the general mechanism of action for Deruxtecan-based ADCs, from target binding to the induction of apoptosis and the bystander effect.
Caption: General mechanism of action for Deruxtecan-based ADCs.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the key steps in performing an in vitro cytotoxicity assay to determine the IC50 of a Deruxtecan ADC.
Caption: Workflow for determining ADC IC50 via MTT assay.
Signaling Pathways
The primary mechanism of action of the deruxtecan payload is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[13][14] By stabilizing the topoisomerase I-DNA cleavage complex, DXd induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[13] This is the intended "on-target" effect of the payload.
Off-target effects of Deruxtecan ADCs can be categorized in two ways:
-
Antigen-mediated off-tumor toxicity: The ADC binds to the target antigen expressed on healthy tissues, leading to their damage.
-
Payload-mediated off-target toxicity: The premature release of DXd in circulation can lead to systemic toxicity, affecting rapidly dividing cells such as those in the bone marrow.
Currently, there is limited evidence to suggest that Deruxtecan ADCs induce specific off-target signaling pathways independent of topoisomerase I inhibition. The observed toxicities are generally considered to be extensions of the payload's known mechanism of action.
On-Target Payload Signaling Cascade
The following diagram illustrates the signaling cascade initiated by the deruxtecan payload upon its release inside a cell.
Caption: Deruxtecan's on-target signaling cascade.
Conclusion
Deruxtecan-based ADCs represent a significant advancement in targeted cancer therapy. Their efficacy is driven by the potent topoisomerase I inhibitor payload, deruxtecan, and the ability to exert a bystander effect. The cross-reactivity profile of these ADCs is primarily dependent on the expression of the target antigen. While off-target toxicities can occur, they are generally related to the on-target mechanism of the payload in healthy, rapidly dividing cells or on-target, off-tumor binding. Further head-to-head comparative studies are needed to fully elucidate the relative cross-reactivity profiles of different Deruxtecan ADCs. The experimental protocols and data presented in this guide provide a framework for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on this promising class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Datopotamab deruxtecan, a novel TROP2-tareting antibody-drug conjugate with a topoisomerase I inhibitor payload, shows preclinical activity against primary and metastatic uterine and ovarian TROP2 over-expressing carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activity and Biomarker Analysis for TROP2 Antibody–Drug Conjugate Datopotamab Deruxtecan in Patient-Derived Breast Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. njbio.com [njbio.com]
- 13. karger.com [karger.com]
- 14. news-medical.net [news-medical.net]
A Head-to-Head Showdown: Deruxtecan vs. SN-38 Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most promising payloads are topoisomerase I inhibitors, with deruxtecan (B607063) (DXd) and SN-38 standing out as key players. This guide provides a comprehensive, data-driven comparison of the efficacy of ADCs carrying these two potent payloads, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
| Feature | Deruxtecan (DXd) ADCs | SN-38 ADCs | Key Findings |
| Payload Potency | High; reported to be approximately 10 times more potent than SN-38 in inhibiting topoisomerase I.[1] | High; active metabolite of irinotecan (B1672180), 100- to 1,000-fold more potent than irinotecan itself.[1][2] | Preclinical data suggests a higher intrinsic potency for the DXd payload. |
| In Vitro Cytotoxicity | Demonstrates potent, sub-nanomolar IC50 values across various cancer cell lines. | Shows potent cytotoxicity with IC50 values in the low nanomolar range. | Head-to-head studies on the same antibody backbone indicate superior in vitro killing activity of DXd ADCs. |
| In Vivo Efficacy | Induces complete tumor regression in multiple xenograft models. | Demonstrates significant tumor growth inhibition, but may not always achieve complete regression. | In direct comparative preclinical models, Deruxtecan ADCs have shown superior anti-tumor activity. |
| Bystander Effect | Strong bystander killing effect due to high membrane permeability of the released payload.[3][4] | Demonstrates a significant bystander effect, contributing to efficacy in heterogeneous tumors.[3] | Both payloads exhibit a strong bystander effect, a crucial feature for treating heterogeneous tumors. |
| Linker Technology | Primarily utilizes a stable, selectively cleavable tetrapeptide-based (GGFG) linker.[3] | Employs various linkers, including hydrolyzable linkers like CL2A.[5] | The stability and cleavage mechanism of the linker are critical for optimizing the therapeutic window of both ADC types. |
Deep Dive: Preclinical Efficacy Data
A pivotal preclinical study directly compared the efficacy of anti-Trophoblast cell-surface antigen 2 (Trop-2) ADCs constructed with three different payloads: DXd, SN-38, and monomethyl auristatin E (MMAE). This head-to-head comparison provides invaluable quantitative data on their relative performance.
In Vitro Cytotoxicity
The in vitro cell-killing ability of the Trop-2 ADCs was assessed across two human cancer cell lines: CFPAC-1 (pancreatic) and MDA-MB-468 (breast).
| Cell Line | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 | SY02-DXd | 0.23 |
| SY02-SN-38 | 0.41 | |
| SY02-MMAE | 0.35 | |
| MDA-MB-468 | SY02-DXd | 0.11 |
| SY02-SN-38 | 0.24 | |
| SY02-MMAE | 0.14 |
Data sourced from a preclinical study on anti-Trop-2 ADCs.[6]
These results clearly indicate that the Deruxtecan-conjugated ADC (SY02-DXd) exhibited the most potent in vitro cytotoxicity, with the lowest half-maximal inhibitory concentration (IC50) in both cell lines tested.
In Vivo Anti-Tumor Activity
The in vivo efficacy of these ADCs was evaluated in mouse xenograft models established with either CFPAC-1 or MDA-MB-468 cancer cells.
| Xenograft Model | ADC (Dose) | Tumor Growth Inhibition (TGI) Rate | Outcome |
| CFPAC-1 | SY02-DXd (3 mg/kg) | 98.2% | Superior efficacy |
| SY02-SN-38 (3 mg/kg) | 87.3% | Significant efficacy | |
| SY02-MMAE (3 mg/kg) | Minimal | Limited activity | |
| MDA-MB-468 | SY02-DXd (3 mg/kg) | Complete Tumor Regression | Potent antitumor activity |
| SY02-SN-38 (3 mg/kg) | - | - | |
| SY02-MMAE (3 mg/kg) | Complete Tumor Regression | Potent antitumor activity |
Data sourced from a preclinical study on anti-Trop-2 ADCs.[6]
In the CFPAC-1 xenograft model, the Deruxtecan ADC demonstrated a superior tumor growth inhibition rate compared to the SN-38 ADC.[6] In the more sensitive MDA-MB-468 model, both the Deruxtecan and MMAE ADCs led to complete tumor regression, highlighting their potent in vivo activity.[6]
Mechanism of Action: A Tale of Two Topoisomerase I Inhibitors
Both Deruxtecan and SN-38 share a common mechanism of action: the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavage complex, these payloads lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[4][7]
A key differentiator between the two payloads is the "bystander effect," where the payload, once released inside a target cancer cell, can diffuse across the cell membrane to kill neighboring, antigen-negative cancer cells.[3] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. Both Deruxtecan and SN-38 are membrane-permeable and exhibit a potent bystander effect.[3]
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental design is paramount in the evaluation of ADCs. Below are detailed methodologies for key assays cited in the comparison of Deruxtecan and SN-38 ADCs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., CFPAC-1, MDA-MB-468) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-120 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan (B1609692) crystals. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
XTT Assay: Add XTT solution and an electron coupling reagent. Incubate and measure the absorbance of the soluble formazan product at 450-500 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value using a four-parameter logistic model.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 CFPAC-1 or MDA-MB-468 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatment intravenously at a specified dose and schedule (e.g., 3 mg/kg, once).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) rate and assess for tumor regression.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC and its payload.
Methodology:
-
Animal Model: Use mice or rats.
-
ADC Administration: Administer a single intravenous dose of the ADC.
-
Sample Collection: Collect blood samples at various time points post-administration. Process the blood to obtain plasma. Tissues can also be collected at terminal time points.
-
Bioanalysis:
-
Total Antibody: Quantify using an enzyme-linked immunosorbent assay (ELISA).
-
Intact ADC: Quantify using a specialized ELISA that detects both the antibody and the payload.
-
Free Payload: Quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Linker Stability Assay
Objective: To assess the stability of the linker connecting the antibody and the payload in plasma.
Methodology:
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis:
-
Intact ADC: Measure the concentration of intact ADC using ELISA or LC-MS.
-
Released Payload: Measure the concentration of the released payload using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's half-life in plasma.
Conclusion
The preclinical evidence to date strongly suggests that Deruxtecan-based ADCs hold a significant efficacy advantage over their SN-38 counterparts. This is attributed to the higher intrinsic potency of the DXd payload, which translates to superior in vitro cytotoxicity and in vivo anti-tumor activity in head-to-head comparisons. Both payloads, however, demonstrate the crucial bystander effect, making them valuable tools in the fight against heterogeneous tumors.
For drug development professionals, the choice between Deruxtecan and SN-38 will depend on a multitude of factors, including the target antigen, the specific cancer indication, and the desired therapeutic window. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of novel ADCs, enabling informed decision-making in the pursuit of more effective and safer cancer therapies.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
in vivo validation of Deruxtecan 2-hydroxypropanamide ADC stability
The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder payload delivery to tumor cells. This guide provides an objective comparison of the in vivo stability of Deruxtecan (B607063) (trastuzumab deruxtecan, T-DXd), a human epidermal growth factor receptor 2 (HER2)-targeted ADC, with other prominent ADCs, supported by experimental data.
Comparative In Vivo Stability
Deruxtecan is engineered with a tetrapeptide-based cleavable linker designed to be stable in the bloodstream and selectively cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells.[1][2] Pharmacokinetic studies in various animal models have demonstrated the high stability of Deruxtecan's linker in circulation.
For comparison, Trastuzumab emtansine (T-DM1), another HER2-targeted ADC, utilizes a non-cleavable thioether linker. While generally stable, studies in mice have shown a time-dependent change in the DAR distribution of T-DM1 in vivo, with a noticeable decrease in higher DAR species over a 7-day period.[6] The release of its payload, DM1, has also been observed in plasma.[7]
The following table summarizes the available quantitative data on the in vivo stability of Deruxtecan and comparator ADCs.
| Antibody-Drug Conjugate | Animal Model | Time Point | Stability Metric | Value | Reference |
| Deruxtecan (T-DXd) | Cynomolgus Monkey | 21 days | Average DAR | ~2.5 | [5] |
| Deruxtecan (T-DXd) | Cynomolgus Monkey | Various | Systemic Free Payload (DXd) | Low Exposure | [1][3][4] |
| Trastuzumab Emtansine (T-DM1) | Mouse | 7 days | DAR Distribution | Decrease in higher DAR species | [6] |
| Trastuzumab Emtansine (T-DM1) | Human | Post-infusion | Peak Free Payload (DM1) | ~16.5 ng/mL | [7] |
Experimental Protocols
The in vivo stability of ADCs is primarily assessed by quantifying the levels of intact ADC, total antibody, and free payload in plasma samples collected from animal models over time. The following outlines a general experimental protocol for this assessment.
Protocol: Quantification of Free ADC Payload in Plasma via LC-MS/MS
-
Sample Collection: Collect blood samples from the study animals at predetermined time points post-ADC administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Extraction:
-
Thaw the plasma samples on ice.
-
To a small volume of plasma (e.g., 5-50 µL), add a protein precipitation solvent, such as a methanol-ethanol mixture, containing an appropriate internal standard.[8][9]
-
Vortex the samples to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for a sufficient time to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[8][9]
-
Separate the free payload from other plasma components using a suitable chromatography column and gradient.
-
Detect and quantify the payload using mass spectrometry in multiple reaction monitoring (MRM) mode, based on specific precursor and product ion transitions for the payload and internal standard.[8]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the payload standard.
-
Determine the concentration of the free payload in the plasma samples by comparing their peak area ratios (payload/internal standard) to the calibration curve.
-
Protocol: Quantification of Intact ADC and Total Antibody
-
Immuno-capture:
-
Use magnetic beads coated with an anti-human IgG antibody or the target antigen to capture the ADC and total antibody from the plasma samples.[10]
-
Incubate the plasma with the beads to allow for binding.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Digestion (for total antibody):
-
Elute the captured antibodies from the beads.
-
Digest the eluted antibodies with a protease (e.g., trypsin) to generate signature peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the signature peptides (for total antibody) or the intact ADC by LC-MS/MS to determine their concentrations.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in Deruxtecan's action and its stability assessment, the following diagrams are provided.
Caption: Mechanism of action of Deruxtecan (T-DXd).
Caption: Experimental workflow for assessing ADC in vivo stability.
Caption: Signaling pathway of Topoisomerase I inhibition by DXd.
References
- 1. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icm.unicancer.fr [icm.unicancer.fr]
- 3. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Transition of average drug-to-antibody ratio of trastuzumab deruxtecan in systemic circulation in monkeys using a hybrid affinity capture liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
benchmarking Deruxtecan 2-hydroxypropanamide against other topoisomerase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deruxtecan, the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (Enhertu®), against other established topoisomerase I inhibitors such as Irinotecan (B1672180) (and its active metabolite SN-38) and Topotecan. This analysis is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and safety profiles to inform research and drug development efforts.
Mechanism of Action: A Shared Target, A Common Pathway
Topoisomerase I inhibitors are a critical class of anticancer agents that function by targeting Topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1][2][3] These inhibitors do not prevent the enzyme from binding to DNA or making a single-strand cut. Instead, they stabilize the transient covalent complex formed between topoisomerase I and the cleaved DNA strand, known as the "cleavable complex".[4][5] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1][6] When a replication fork collides with this stabilized complex, it results in a lethal double-strand break, ultimately triggering apoptosis and cell death.[4][5][6]
Deruxtecan, an exatecan (B1662903) derivative, shares this fundamental mechanism of action with other camptothecin (B557342) analogues like irinotecan and topotecan.[7][8] Upon internalization of the ADC, Deruxtecan is released and binds to the topoisomerase I-DNA complex, inducing DNA damage and apoptosis.[7][9] A key feature of Deruxtecan is its high potency and membrane permeability, which allows it to exert a "bystander effect," killing neighboring tumor cells that may not express the ADC's target antigen.[8][10][11]
Irinotecan is a prodrug that is converted in the liver to its active metabolite, SN-38, by carboxylesterase enzymes.[6][12][13] SN-38 is a potent inhibitor of topoisomerase I and is considered to be 100 to 1,000 times more cytotoxic than irinotecan itself.[12][14] Topotecan, a semi-synthetic analog of camptothecin, is a water-soluble derivative that does not require metabolic activation to the same extent as irinotecan.[15][16][17]
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for Deruxtecan (as a payload), SN-38 (the active metabolite of Irinotecan), and Topotecan, based on available preclinical data. It is important to note that direct head-to-head clinical trial data for Deruxtecan as a standalone agent is not available, as its clinical use is as a payload in an antibody-drug conjugate.
Table 1: Comparative Efficacy of Topoisomerase I Inhibitors (Preclinical Data)
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| SN-38 | HT-29 (Human Colon Carcinoma) | 8.8 | [18] |
| Topotecan | HT-29 (Human Colon Carcinoma) | 33 | [18] |
| Deruxtecan (DXd) | NCI-H2170 (HER2-expressing) | GI50 shift of 1.9-fold in resistant cells | [19] |
| Deruxtecan (DXd) | HCC1954 (HER2-expressing) | GI50 shift of 3.5-fold in resistant cells | [19] |
Table 2: Key Pharmacokinetic and Resistance Mechanisms
| Feature | Deruxtecan (as payload) | Irinotecan/SN-38 | Topotecan |
| Activation | Released from ADC intracellularly[7][20] | Irinotecan is a prodrug converted to SN-38[12][13] | Active as parent drug[15][21] |
| Potency | Highly potent[8] | SN-38 is highly potent[12][14] | Potent |
| Bystander Effect | Yes, due to membrane permeability[8][10][11] | Limited | Limited |
| Primary Resistance Mechanisms | Reduced target expression (HER2), increased drug efflux (ABCC1, ABCG2), altered ADC trafficking, payload resistance[19][22] | Upregulation of efflux pumps (e.g., ABCG2), alterations in UGT1A1 metabolism, enhanced DNA repair[6][23] | Increased drug efflux, alterations in topoisomerase I expression or mutation, enhanced DNA repair[24] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Objective: To determine the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Principle: Supercoiled plasmid DNA is incubated with recombinant human Topoisomerase I in the presence or absence of the test compound. The enzyme relaxes the supercoiled DNA. An inhibitor will prevent this relaxation. The different DNA forms (supercoiled and relaxed) are then separated by agarose (B213101) gel electrophoresis and visualized.[1][4]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase I reaction buffer
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound at various concentrations (e.g., Deruxtecan, SN-38, Topotecan)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to each tube.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[25]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.[1]
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light.[1]
-
Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control (no inhibitor).
Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effects of a compound on cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[26][27]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[27]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Deruxtecan, SN-38, Topotecan) for a specified period (e.g., 72 hours). Include untreated and vehicle-only controls.[28]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[27]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway
Caption: DNA Damage Response Pathway Induced by Topoisomerase I Inhibitors.
Experimental Workflow
Caption: Experimental Workflow for Evaluating Topoisomerase I Inhibitors.
Logical Relationships
Caption: Logical Relationships of Compared Topoisomerase I Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 7. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. techbullion.com [techbullion.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Irinotecan - Wikipedia [en.wikipedia.org]
- 14. Facebook [cancer.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Topotecan - Wikipedia [en.wikipedia.org]
- 17. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 21. bccancer.bc.ca [bccancer.bc.ca]
- 22. carislifesciences.com [carislifesciences.com]
- 23. ClinPGx [clinpgx.org]
- 24. DNA repair functions that control sensitivity to topoisomerase-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
comparative analysis of linker technologies for Deruxtecan 2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the linker technology of Deruxtecan, comparing its performance with other key linker platforms in antibody-drug conjugates (ADCs).
The efficacy and safety of an antibody-drug conjugate are critically dependent on the linker that connects the cytotoxic payload to the monoclonal antibody. The linker must be stable enough to prevent premature payload release in systemic circulation, yet efficiently cleavable to release the drug at the tumor site. This guide provides a comparative analysis of the tetrapeptide-based linker technology utilized in Deruxtecan, a potent topoisomerase I inhibitor, against other prominent linker strategies.
The Deruxtecan Linker: A Focus on Tumor-Selective Cleavage and the Bystander Effect
Deruxtecan is conjugated to antibodies via a cleavable linker composed of a Glycine-Glycine-Phenylalanine-Glycine (GGFG) tetrapeptide.[1][2] This linker is engineered for high stability in plasma and is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are highly expressed in tumor cells.[3][4] The payload of Deruxtecan, DXd, is a derivative of exatecan.[5][6]
A key advantage of the Deruxtecan system is its potent bystander killing effect.[7][8] Once the ADC is internalized by a HER2-positive cancer cell and the linker is cleaved, the released DXd payload is membrane-permeable. This allows it to diffuse into and kill adjacent, even HER2-negative, tumor cells, which is a significant advantage in treating heterogeneous tumors.[8][9]
Comparative Analysis of Linker Technologies
The choice of linker technology profoundly impacts an ADC's therapeutic index. Below is a comparison of the Deruxtecan GGFG linker with other widely used linker types.
Data Presentation
Table 1: Comparative Performance of Key ADC Linker Technologies
| Linker Type | Example ADC | Cleavage Mechanism | Plasma Stability | Bystander Effect | Key Advantages | Potential Limitations |
| Tetrapeptide (GGFG) | Trastuzumab Deruxtecan | Enzymatic (Cathepsins, esp. Cathepsin L)[3] | High[3] | Potent[7][8] | High stability, potent bystander effect.[9][10] | Potential for off-target toxicity if linker is cleaved prematurely. |
| Dipeptide (Val-Cit) | Brentuximab Vedotin | Enzymatic (Cathepsin B)[][12] | Moderate to High[13][14] | Yes (payload dependent) | Well-validated clinical history. | Susceptible to cleavage by other proteases, potential for instability in rodent plasma.[4][15] |
| Non-cleavable (Thioether, e.g., SMCC) | Trastuzumab Emtansine (T-DM1) | Antibody degradation in lysosome[16] | Very High[16] | Limited to None[5][17] | Excellent plasma stability, lower off-target toxicity.[16] | Relies on efficient lysosomal degradation, limited bystander effect.[18] |
| Hydrazone (pH-sensitive) | Gemtuzumab Ozogamicin | Acidic pH in endosomes/lysosomes[4] | Moderate | Yes (payload dependent) | Targeted release in acidic tumor microenvironment. | Can be less stable at physiological pH, leading to premature release.[19] |
| Disulfide | --- | Reduction (high glutathione (B108866) levels in cells)[4] | Variable | Yes (payload dependent) | Exploits redox potential difference. | Potential for instability in circulation due to reducing agents in plasma. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of linker technologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify the premature release of its payload in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, rat, or mouse) at 37°C for a specified time course (e.g., 0, 24, 48, 96, 168 hours).[6][19]
-
Sample Collection: At each time point, an aliquot of the plasma-ADC mixture is collected.
-
Sample Processing: To quantify the released payload, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile). The sample is then centrifuged to pellet the precipitated proteins.[10]
-
Analysis: The supernatant, containing the released payload, is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[10][18] The amount of intact ADC remaining can be quantified using methods like ELISA or hydrophobic interaction chromatography (HIC).[8][19]
-
Data Interpretation: The percentage of released payload over time is calculated to determine the ADC's plasma stability.
Protocol 2: In Vitro Enzymatic Cleavage Assay
Objective: To measure the rate and specificity of linker cleavage by a target enzyme (e.g., Cathepsin B).
Methodology:
-
Reaction Setup: The ADC is incubated in an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) with a purified recombinant enzyme (e.g., human Cathepsin B) at 37°C.[7][] A reducing agent like DTT is often included to ensure enzyme activity.[7]
-
Time Course: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution, such as cold acetonitrile.[7]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.[7]
-
Data Interpretation: The rate of payload release is calculated to determine the linker's susceptibility to enzymatic cleavage.
Protocol 3: In Vitro Bystander Effect Co-Culture Assay
Objective: To quantify the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3) and antigen-negative (Ag-) cells (e.g., HER2-negative MCF7, often labeled with a fluorescent protein like GFP for identification) are seeded together in a 96-well plate at a defined ratio (e.g., 1:1).[5][20] Monocultures of each cell line serve as controls.[21]
-
ADC Treatment: After the cells have adhered, they are treated with serial dilutions of the ADC for a prolonged period (e.g., 72-120 hours).
-
Cell Viability Measurement: The viability of the Ag- cell population is selectively measured. If using fluorescently labeled cells, this can be done through imaging cytometry to count the number of viable GFP-positive cells.[5][17] Alternatively, if the Ag- cells are luciferase-tagged, a luciferase assay can be performed.[22]
-
Data Analysis: The IC50 value for the Ag- cells in the co-culture is determined and compared to the IC50 of the ADC on Ag- cells in monoculture. A significant decrease in the IC50 in the co-culture indicates a bystander effect.[23]
Mandatory Visualization
References
- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 23. BioKB - Publication [biokb.lcsb.uni.lu]
Unveiling the Potent Bystander Effect of Deruxtecan 2-hydroxypropanamide in Co-Culture Models: A Comparative Analysis
A deep dive into the comparative efficacy of Deruxtecan-based antibody-drug conjugates (ADCs) reveals a significant "bystander effect," a key mechanism enhancing their anti-tumor activity in heterogeneous tumor environments. This guide provides a comprehensive comparison of the bystander effect of Deruxtecan 2-hydroxypropanamide (DXd), the active payload of prominent ADCs like Trastuzumab Deruxtecan (T-DXd), with other ADC alternatives, supported by experimental data from co-culture models.
The therapeutic efficacy of ADCs hinges on their ability to selectively deliver cytotoxic payloads to cancer cells. However, tumors are often a mosaic of cells with varying levels of target antigen expression. The bystander effect, whereby the cytotoxic payload released from a target-positive cell kills adjacent target-negative cells, is a critical attribute for overcoming this heterogeneity. Deruxtecan-based ADCs have demonstrated a pronounced bystander effect, largely attributed to the high membrane permeability of their active metabolite, DXd.[1]
Performance Comparison: Deruxtecan vs. Alternatives in Co-Culture Models
In vitro co-culture assays are instrumental in validating the bystander effect. These models typically involve the co-culturing of antigen-positive and antigen-negative cancer cell lines, allowing for the direct assessment of an ADC's ability to kill the latter population in the presence of the former.
A key comparator for Deruxtecan-based ADCs is Trastuzumab Emtansine (T-DM1), an ADC that utilizes a non-cleavable linker and a less membrane-permeable payload, DM1.[2] Experimental evidence consistently demonstrates that while both T-DXd and T-DM1 effectively kill HER2-positive cancer cells, only T-DXd exhibits a significant cytotoxic effect on co-cultured HER2-negative cells.[2][3][4]
Quantitative Analysis of Bystander Killing
The following table summarizes the quantitative data from a co-culture experiment investigating the bystander effect of T-DXd (DS-8201a) compared to T-DM1.
| Treatment (10 nM) | Cell Line | Cell Type | Initial Cell Number | Viable Cell Number (after 5 days) | % Reduction in Viable Cells |
| Control | KPL-4 | HER2-positive | 5,000 | ~100,000 | - |
| MDA-MB-468 | HER2-negative | 5,000 | ~60,000 | - | |
| T-DM1 | KPL-4 | HER2-positive | 5,000 | ~10,000 | ~90% |
| MDA-MB-468 | HER2-negative | 5,000 | ~60,000 | 0% | |
| T-DXd (DS-8201a) | KPL-4 | HER2-positive | 5,000 | ~10,000 | ~90% |
| MDA-MB-468 | HER2-negative | 5,000 | ~10,000 | ~83% |
Data adapted from a study by Ogitani et al.[5] The numbers are estimations based on the graphical data provided in the source.
These results clearly illustrate that T-DXd significantly reduces the viability of HER2-negative MDA-MB-468 cells when co-cultured with HER2-positive KPL-4 cells, a strong indication of a potent bystander effect. In stark contrast, T-DM1 had no discernible impact on the viability of the HER2-negative cells under the same conditions.[5]
Mechanism of Deruxtecan's Bystander Effect
The bystander effect of Deruxtecan is a multi-step process initiated by the binding of the ADC to its target on the cancer cell surface.
Caption: Mechanism of Deruxtecan's bystander effect.
Once internalized, the ADC is trafficked to the lysosome, where cathepsins and other lysosomal enzymes cleave the linker, releasing the DXd payload.[1] Due to its high membrane permeability, DXd can then diffuse out of the target cell and into neighboring antigen-negative cells.[1] Inside these "bystander" cells, DXd inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis.
Experimental Protocols
In Vitro Co-Culture Bystander Effect Assay
This protocol outlines a typical method for assessing the bystander effect of an ADC in a co-culture system.
Caption: Workflow for a co-culture bystander effect assay.
1. Cell Line Preparation:
- Antigen-Positive (Ag+) Cell Line: A cell line expressing the target antigen of the ADC is selected (e.g., HER2-positive KPL-4 or SKBR3 cells).
- Antigen-Negative (Ag-) Cell Line: A cell line lacking the target antigen is chosen (e.g., HER2-negative MDA-MB-468 or MCF7 cells). To distinguish this population during analysis, it is often stably transfected to express a fluorescent protein (e.g., Green Fluorescent Protein - GFP).
2. Co-culture Seeding:
- The Ag+ and Ag- cells are seeded together in the same wells of a multi-well plate at a defined ratio (e.g., 1:1).
- Monocultures of each cell line are also seeded as controls.
3. ADC Treatment:
- The co-cultures and monocultures are treated with serial dilutions of the Deruxtecan-based ADC.
- A control ADC known to have a minimal bystander effect (e.g., T-DM1) is used for comparison.
- An untreated control group is also included.
4. Incubation:
- The plates are incubated for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 3-5 days).
5. Analysis:
- The viability of the Ag- cell population is quantified. This can be achieved through:
- Flow Cytometry: Cells are harvested, and the fluorescently labeled Ag- cells are gated. A viability dye (e.g., Propidium Iodide) is used to determine the percentage of dead cells within the Ag- population.
- Live-Cell Imaging: If using fluorescently labeled cells of different colors, the number of viable cells in each population can be monitored over time.
6. Data Interpretation:
- A significant increase in the death of the Ag- cells in the co-culture treated with the Deruxtecan-based ADC, compared to the untreated co-culture and the co-culture treated with the control ADC, validates a potent bystander effect.
Conclusion
The experimental data from co-culture models unequivocally demonstrates the potent bystander effect of this compound. This capability is a key differentiator for Deruxtecan-based ADCs and is a significant contributor to their impressive clinical activity, particularly in tumors with heterogeneous antigen expression. The membrane-permeable nature of the DXd payload allows for the effective killing of neighboring, antigen-negative tumor cells, a mechanism that is lacking in ADCs with less permeable payloads like T-DM1. For researchers and drug development professionals, understanding and validating this bystander effect is crucial for the design and evaluation of next-generation ADCs with enhanced therapeutic potential.
References
A Comparative Pharmacokinetic Guide to Deruxtecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of several key Deruxtecan-based antibody-drug conjugates (ADCs). Deruxtecan (B607063), a potent topoisomerase I inhibitor, serves as the cytotoxic payload in a growing class of ADCs targeting various tumor antigens. Understanding the distinct pharmacokinetic profiles of these ADCs is crucial for optimizing their clinical development and application. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for Trastuzumab Deruxtecan (T-DXd), Patritumab Deruxtecan (HER3-DXd), and Datopotamab Deruxtecan (Dato-DXd) based on population pharmacokinetic (PopPK) modeling in cancer patients. Preclinical data for Raludotatug Deruxtecan (R-DXd) is also presented for reference.
Table 1: Population Pharmacokinetic Parameters of Deruxtecan-Based ADCs in Cancer Patients
| Parameter | Trastuzumab Deruxtecan (T-DXd) | Patritumab Deruxtecan (HER3-DXd) | Datopotamab Deruxtecan (Dato-DXd) |
| Target Antigen | HER2 | HER3 | TROP2 |
| ADC Clearance (CL) | Two-compartment model with linear elimination[1] | Two-compartment model with parallel linear and nonlinear clearance[2][3] | Two-compartment model with parallel linear and nonlinear clearance[4][5][6][7][8] |
| Typical Value for CL (L/day) | 0.41 (for a typical patient) | 0.38 (linear) | 0.386 (linear, for a typical 66 kg male patient)[5] |
| ADC Volume of Distribution (V) | Central (V1): 2.79 L; Peripheral (V2): 1.6 L | Central (Vc): 2.87 L | Central (Vc): 3.06 L (for a typical 66 kg male patient)[5] |
| Released DXd Clearance | One-compartment model with time-varying release-rate constant and linear elimination[1] | One-compartment model with linear clearance[2][3] | One-compartment model with linear clearance (2.66 L/day for a typical 66 kg male patient)[5] |
| Released DXd Volume of Distribution | Vdrug: 29.8 L | Vd: 27.8 L | Vc: 25.1 L (for a typical 66 kg male patient)[5] |
| Half-life (t½) of ADC | Approximately 7-8 days[9] | Not explicitly stated in the provided results | Median elimination half-life of 4.8 days[10] |
| Key Covariates on PK | Body weight, albumin, tumor size, sex, country[1][11] | Body weight, albumin, sex, tumor type, hepatic function[2] | Body weight[4][5][6][7][8] |
Table 2: Preclinical Pharmacokinetic Parameters of Raludotatug Deruxtecan (R-DXd) in Mice and Monkeys
| Parameter | Mice | Cynomolgus Monkeys |
| Target Antigen | CDH6 | CDH6 |
| Dosing | 0.25, 0.5, 1, 2, 4, and 8 mg/kg (single IV dose)[12][13] | 0.3, 1, 3, and 10 mg/kg (single IV dose)[12] |
| Clearance (CL) | Not explicitly stated in the provided results | 8.62 to 15.8 mL/day/kg[12] |
| Key Observations | Dose-dependent exposure.[12][13] | The pharmacokinetic profile of R-DXd resembled that of the total antibody, suggesting linker stability in plasma.[12] |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from population pharmacokinetic (PopPK) analyses of clinical trial data and preclinical studies. Below are detailed methodologies for the key experiments cited.
Population Pharmacokinetic (PopPK) Modeling
Objective: To characterize the pharmacokinetics of the ADC and the released payload (Deruxtecan), and to identify covariates that influence PK variability.
Methodology:
-
Data Collection: Serum or plasma concentration data from patients enrolled in Phase 1, 2, and 3 clinical trials are pooled.[1][2] Patients typically receive the ADC intravenously every 3 weeks over a range of doses.[1][2]
-
Pharmacokinetic Model Development: A structural model is developed to describe the time course of the ADC and released Deruxtecan concentrations. This is often a multi-compartment model (e.g., two-compartment for the ADC and one-compartment for the payload) with linear and/or nonlinear elimination pathways.[1][2][3][4][5][6][7][8] The release of Deruxtecan from the ADC is modeled as a function of the ADC's elimination.[2]
-
Covariate Analysis: The influence of various patient-specific factors (covariates) on the PK parameters is evaluated.[1][2] These covariates often include body weight, age, sex, race, renal function, hepatic function, and tumor type.[1][2] A stepwise forward-addition and backward-elimination process is commonly used to identify statistically significant covariates.[1]
-
Model Validation: The final PopPK model is validated using techniques such as goodness-of-fit plots, visual predictive checks, and bootstrap analyses to ensure its predictive performance.
-
Software: Nonlinear mixed-effects modeling software such as NONMEM is typically used for PopPK analysis.[14]
Bioanalytical Methods for Quantification
Objective: To accurately measure the concentrations of the total antibody, the conjugated ADC, and the unconjugated (free) Deruxtecan payload in biological matrices (e.g., plasma, serum).
Methodologies:
-
Ligand-Binding Assays (LBA):
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying the total antibody and the conjugated ADC.[15]
-
Total Antibody Assay: Typically involves capturing the ADC with an anti-idiotypic antibody and detecting with another labeled anti-human IgG antibody.
-
Conjugated ADC Assay: Can be performed by capturing with an antibody against the target antigen (e.g., HER2, HER3) and detecting with an antibody against the Deruxtecan payload.[15]
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
This method is highly sensitive and specific for quantifying the free Deruxtecan payload.[16] It involves protein precipitation from the biological sample followed by chromatographic separation and mass spectrometric detection.[16]
-
Hybrid LBA-LC-MS/MS: This approach combines the specificity of ligand binding for analyte capture and enrichment with the quantitative power of LC-MS/MS for detection.[16] This is particularly useful for quantifying the conjugated payload.
-
Mandatory Visualizations
Experimental Workflow for ADC Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of Deruxtecan-based ADCs.
Signaling Pathway of Deruxtecan-Based ADCs
Caption: Mechanism of action of Deruxtecan-based ADCs.
Mechanism of Action of Ifinatamab Deruxtecan
Ifinatamab deruxtecan is an ADC that targets B7-H3, a tumor-associated antigen overexpressed in various aggressive cancers.[17] Its mechanism of action follows the general pathway for Deruxtecan-based ADCs. After binding to the B7-H3 receptor on the tumor cell surface, the ADC-receptor complex is internalized through receptor-mediated endocytosis.[17] Within the lysosome of the cancer cell, the linker connecting the antibody to the Deruxtecan payload is cleaved by lysosomal enzymes in the acidic environment.[17] This releases the potent topoisomerase I inhibitor, Deruxtecan, into the cytoplasm.[17] The released Deruxtecan then inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to DNA strand breaks and ultimately inducing apoptosis (programmed cell death) in the cancer cell.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. page-meeting.org [page-meeting.org]
- 5. Population Pharmacokinetic Analysis of Datopotamab Deruxtecan (Dato-DXd), a TROP2-Directed Antibody-Drug Conjugate, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of datopotamab deruxtecan (Dato-DXd), a TROP2-targeting antibody-drug conjugate [page-meeting.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmetheus.com [pharmetheus.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Raludotatug Deruxtecan, a CDH6-Targeting Antibody–Drug Conjugate with a DNA Topoisomerase I Inhibitor DXd, Is Efficacious in Human Ovarian and Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Deruxtecan 2-hydroxypropanamide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Deruxtecan 2-hydroxypropanamide, a potent cytotoxic agent used in the formulation of antibody-drug conjugates (ADCs). Adherence to these procedures is mandatory to ensure the safety of all laboratory and support staff and to maintain compliance with environmental regulations. Deruxtecan is a topoisomerase I inhibitor and, like other cytotoxic compounds, requires specialized handling and disposal to mitigate risks of exposure and environmental contamination.
I. Guiding Principle: Hazard Containment and Inactivation
All materials, including the compound itself, contaminated labware, personal protective equipment (PPE), and spill cleanup supplies, must be treated as hazardous cytotoxic waste. The primary and most effective method for the ultimate disposal of this compound and associated waste is high-temperature incineration .
II. Waste Segregation and Collection
Proper segregation of cytotoxic waste at the point of generation is the first critical step in the disposal process.
-
Designated Waste Containers: Use only clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically color-coded (e.g., purple or yellow with a cytotoxic symbol) to distinguish them from other waste streams.
-
Solid Waste: All non-sharp solid waste, such as contaminated gloves, gowns, bench paper, and vials, should be placed directly into the designated cytotoxic waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste: this compound." Avoid mixing with other chemical waste to prevent unknown reactions.
-
Sharps Waste: All needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
III. Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and spread of the cytotoxic agent.
-
Alert and Isolate: Immediately alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: At a minimum, this includes double gloving with chemotherapy-rated gloves, a disposable gown, safety goggles, and a respirator.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid creating airborne dust.
-
Decontamination:
-
While specific chemical inactivation data for Deruxtecan is not publicly available, a common practice for many cytotoxic drugs is decontamination with a sodium hypochlorite (B82951) (bleach) solution followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water. However, the efficacy for Deruxtecan has not been formally documented in the provided resources.
-
Work from the outer edge of the spill inward, placing all contaminated materials into the cytotoxic waste container.
-
-
Final Cleaning: Thoroughly clean the area with a detergent solution and water.
-
Dispose of all cleanup materials , including PPE, as cytotoxic waste.
IV. Final Disposal Protocol
All collected cytotoxic waste containing this compound must be disposed of through a licensed hazardous waste management vendor.
-
Incineration: This is the required method for the final disposal of cytotoxic waste.[1][2][3] The high temperatures ensure the complete destruction of the cytotoxic compounds.[1]
| Parameter | Recommended Value | Source |
| Incineration Temperature | >1000°C (1100°C - 1200°C recommended) | [1][2][3][4] |
V. Experimental Workflow for Disposal
Below is a visual representation of the step-by-step disposal procedure for this compound.
Disclaimer: The information provided is based on general best practices for handling and disposing of cytotoxic agents. Always consult your institution's specific safety protocols and local, state, and federal regulations.
References
- 1. Cytotoxic Incinerators | Inciner8 [inciner8.com]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
